Hydrodolasetron
Description
The exact mass of the compound S-(-)-Hydrodolasetron is 326.16304257 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(7S,10S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGAEVSWJXOQJ-PIWLSVLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(CC3N2C[C@H](C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163253-02-9 | |
| Record name | Hydrodolasetron, S-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDRODOLASETRON, S-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X3Q22S6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydrodolasetron's Antagonistic Mechanism at the 5-HT3 Receptor: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, at the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of emesis, 5-HT3 receptor pharmacology, and related therapeutic areas.
Executive Summary
This compound is a potent and selective competitive antagonist of the 5-HT3 receptor, a ligand-gated ion channel. Its antiemetic properties stem from the blockade of these receptors at both peripheral and central nervous system locations.[1] Dolasetron, the parent drug, serves as a prodrug that is rapidly and extensively converted to this compound in vivo.[2] The antagonistic action of this compound at the 5-HT3 receptor prevents the initiation of the vomiting reflex, which is often triggered by the release of serotonin in response to chemotherapeutic agents or surgical procedures.[1]
Introduction to the 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[3][4] Located on the terminals of vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain's area postrema, these receptors play a pivotal role in the emetic reflex.[1][5]
Chemotherapeutic agents and other emetogenic stimuli can cause the release of serotonin (5-HT) from enterochromaffin cells in the small intestine.[6] This released serotonin binds to 5-HT3 receptors, leading to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability) and subsequent depolarization of the neuron.[4] This depolarization initiates a signal that is transmitted to the nucleus tractus solitarius and the CTZ, ultimately activating the vomiting center in the medulla and inducing nausea and vomiting.[2][5]
This compound's Mechanism of Action
This compound exerts its antiemetic effect by competitively binding to the 5-HT3 receptor, thereby preventing the binding of serotonin and subsequent channel activation. This competitive antagonism has been demonstrated in preclinical studies.
Competitive Antagonism
Studies have shown that this compound acts as a competitive antagonist at the 5-HT3 receptor. This is evidenced by the parallel rightward shift of the agonist concentration-response curve in the presence of increasing concentrations of this compound, without a reduction in the maximum response.
Quantitative Analysis of this compound's Receptor Binding and Potency
The affinity and potency of this compound at the 5-HT3 receptor have been quantified through various in vitro assays.
| Parameter | Value | Cell Line | Reference |
| IC50 | 31 nM | NG108-15 | [3] |
| pA2 | 8.6 | NG108-15 | [3] |
| Plasma Half-life | ~7-10 hours | Human |
Table 1: Quantitative pharmacological data for this compound at the 5-HT3 receptor.
Detailed Experimental Protocols
The following sections detail the methodologies used to characterize the interaction of this compound with the 5-HT3 receptor.
Radioligand Binding Assay (General Protocol)
This protocol is a representative method for determining the binding affinity of a compound like this compound to the 5-HT3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method used to functionally assess the antagonist activity of this compound at the 5-HT3 receptor.
Objective: To characterize the inhibitory effect of this compound on 5-HT-induced currents in cells expressing 5-HT3 receptors.
Materials:
-
Cell line expressing functional 5-HT3 receptors (e.g., NG108-15 cells).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal solution (for the patch pipette, e.g., containing KCl, MgCl2, EGTA, HEPES).
-
External solution (e.g., a physiological salt solution).
-
Serotonin (agonist).
-
This compound (antagonist).
Procedure:
-
Cell Culture: Culture the cells on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
Agonist Application: Apply serotonin to the cell to evoke an inward current mediated by the 5-HT3 receptors.
-
Antagonist Application: Co-apply varying concentrations of this compound with serotonin and measure the resulting current.
-
Data Analysis: Plot the concentration-response curve for serotonin in the absence and presence of different concentrations of this compound. A parallel rightward shift in the curve is indicative of competitive antagonism. The Schild equation can be used to calculate the pA2 value, a measure of the antagonist's potency.
Visualizations
Signaling Pathway of 5-HT3 Receptor Activation and Inhibition
Caption: 5-HT3 receptor signaling and this compound inhibition.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a 5-HT3 receptor radioligand binding assay.
Logical Relationship of Dolasetron to this compound
Caption: Conversion of dolasetron to active this compound.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT3 receptor. Its mechanism of action, centered on the blockade of serotonin-mediated signaling in the emetic pathway, is supported by robust preclinical and clinical data. This in-depth understanding of its molecular interactions provides a solid foundation for its clinical application in the management of nausea and vomiting and for the future development of novel antiemetic therapies.
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
Pharmacological profile of hydrodolasetron as an active metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction
Dolasetron is a potent and highly selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[1][2] Following administration, dolasetron is rapidly and completely converted to its active metabolite, this compound, by carbonyl reductase.[3] It is this compound that is largely responsible for the pharmacological effects of the parent drug.[1][2] This guide focuses on the pharmacological characteristics of this compound, providing a comprehensive resource for understanding its mechanism of action, pharmacokinetics, and the experimental methods used for its evaluation.
Mechanism of Action
This compound exerts its antiemetic effects by selectively and competitively blocking 5-HT3 receptors.[4] These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine, which then activates 5-HT3 receptors, initiating the vomiting reflex.[1] By antagonizing these receptors, this compound effectively blocks this signaling pathway.[1][2]
Pharmacodynamics
This compound demonstrates a high affinity and selectivity for the 5-HT3 receptor, with low affinity for other serotonin receptor subtypes and dopamine receptors.[1][2]
Receptor Binding Affinity and Functional Antagonism
The binding affinity (Ki) and functional antagonism (IC50) of this compound and its parent compound, dolasetron, at the 5-HT3 receptor have been quantified in NG108-15 neuroblastoma x glioma cells.[5]
| Compound | Chemical Name | Receptor Binding Affinity (Ki) (nM) | Functional Antagonism (IC50) (nM) |
| This compound | MDL 74156 | 0.44 ± 0.18[5] | 0.1[5] |
| Dolasetron | MDL 73147EF | 20.03 ± 6.58[5] | 3.8[5] |
Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations such as Na+, K+, and Ca2+, which leads to neuronal depolarization. This compound competitively blocks the binding of serotonin, thereby preventing channel opening and subsequent neuronal signaling.
Pharmacokinetics
Dolasetron is a prodrug that is rapidly metabolized to this compound.[6] The pharmacokinetic properties of this compound are summarized below.
| Pharmacokinetic Parameter | Value |
| Bioavailability (oral) | ~75%[7] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[7] |
| Elimination Half-life (t½) | ~7-9 hours[6][8] |
| Volume of Distribution (Vd) | 5.8 L/kg |
| Plasma Protein Binding | 69-77% (approximately 50% to α1-acid glycoprotein)[7] |
| Metabolism | Primarily by CYP2D6 (hydroxylation) and CYP3A/flavin monooxygenase (N-oxidation)[6] |
| Excretion | Approximately two-thirds in urine and one-third in feces[7] |
Metabolic Pathway
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT3 receptor (e.g., NG108-15 cells) in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add assay buffer, a serial dilution of this compound, and a constant concentration of a suitable radioligand (e.g., [3H]GR65630).[5]
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled 5-HT3 antagonist) from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Assay for 5-HT3 Receptor Antagonism
This protocol describes an in vivo method to assess the functional antagonism of this compound on vagal nerve activity.
1. Animal Preparation:
-
Anesthetize the experimental animal (e.g., rat).
-
Isolate the vagal nerve for electrophysiological recording.
2. Experimental Procedure:
-
Administer cisplatin to induce a state that mimics chemotherapy-induced emesis.
-
At a set time point after cisplatin administration, measure the basal discharge frequency of the vagal nerve.
-
Administer Substance P (SP), a neurotransmitter involved in the emetic reflex, and measure the neuronal response.
-
In separate groups of animals, administer this compound at various time points before or after cisplatin.
-
Measure the effect of this compound on the SP-induced neuronal response.
3. Data Analysis:
-
Compare the discharge frequency of the vagal nerve in animals treated with this compound to control animals.
-
A reduction in the SP-induced increase in neuronal firing in the presence of this compound indicates functional antagonism at the 5-HT3 receptor.
LC-MS/MS Method for Quantification of this compound in Plasma
This protocol details a method for the simultaneous determination of dolasetron and this compound in human plasma.
1. Sample Preparation (Salt-Induced Phase Separation Extraction):
-
To a 0.2 mL plasma sample, add an internal standard (e.g., ondansetron).
-
Add 0.2 mL of acetonitrile to precipitate proteins.
-
Add 0.2 mL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer an aliquot of the upper acetonitrile-rich phase for analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A suitable HPLC system (e.g., Waters Alliance 2695).
-
Column: A C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Micromass ZQ2000).
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
3. Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking drug-free plasma with known concentrations of this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify this compound in unknown samples using the calibration curve.
Conclusion
This compound is a potent and selective 5-HT3 receptor antagonist that is the primary active moiety of the antiemetic drug dolasetron. Its high affinity for the 5-HT3 receptor and favorable pharmacokinetic profile contribute to its clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting. The experimental protocols described in this guide provide a framework for the continued investigation and characterization of this and other 5-HT3 receptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the novel 5-HT3 antagonists MDL 73147EF (dolasetron mesilate) and MDL 74156 in NG108-15 neuroblastoma x glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
The In Vivo Transformation of Dolasetron to its Active Metabolite, Hydrodolasetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo conversion of dolasetron to its pharmacologically active metabolite, hydrodolasetron. Dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist, is primarily administered for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[1][2] However, its clinical efficacy is largely attributable to its rapid and extensive metabolism to this compound.[3][4] This document details the metabolic pathway, presents key pharmacokinetic data, outlines experimental protocols for its study, and provides visual representations of the core processes.
Metabolic Pathway and Enzymology
Following administration, dolasetron undergoes a rapid and near-complete conversion to this compound.[5][6] This metabolic reduction is not mediated by the cytochrome P450 (CYP) system but by a ubiquitous cytosolic enzyme, carbonyl reductase .[1][6][7] The parent drug, dolasetron, is often barely detectable in plasma due to this swift transformation.[5]
The resulting this compound is the principal active moiety, exhibiting a significantly higher affinity for the 5-HT3 receptor than dolasetron itself.[8] The subsequent metabolism of this compound is carried out by the cytochrome P450 system. Specifically, CYP2D6 is primarily responsible for the hydroxylation of this compound, while CYP3A and flavin monooxygenase are involved in its N-oxidation.[1][7][9]
The metabolic conversion of dolasetron to this compound and its subsequent metabolic fate are depicted in the following signaling pathway diagram.
Pharmacokinetic Profiles: Dolasetron vs. This compound
The rapid conversion of dolasetron to this compound results in distinct pharmacokinetic profiles for the two compounds. The parent drug has a very short half-life, often less than 10 minutes, and is present in plasma at very low concentrations.[10] In contrast, this compound reaches its peak plasma concentration (Cmax) approximately 1 hour after oral administration and has a much longer elimination half-life of about 8.1 hours.[1][2] The apparent absolute bioavailability of oral dolasetron, as determined by the concentration of this compound, is approximately 75%.[1][2][5]
The pharmacokinetics of this compound have been shown to be linear over the clinically relevant dose range.[11] The following tables summarize key pharmacokinetic parameters for this compound following intravenous and oral administration of dolasetron in adult subjects.
Table 1: Pharmacokinetic Parameters of this compound After Intravenous Administration of Dolasetron
| Parameter | 0.6 mg/kg Dose (Mean) | 1.8 mg/kg Dose (Mean) |
| Cmax (ng/mL) | 128.6 | 505.3 |
| Tmax (hr) | At or shortly after infusion | At or shortly after infusion |
| AUC (ng·hr/mL) | Proportional to dose | Proportional to dose |
| Half-life (t½) (hr) | ~7.6 | ~7.6 |
| Apparent Clearance | Similar at both doses | Similar at both doses |
| Apparent Volume of Distribution | Similar at both doses | Similar at both doses |
Source: Data compiled from a study in cancer patients receiving high-dose cisplatin-containing chemotherapy.[11]
Table 2: Pharmacokinetic Parameters of this compound After Oral Administration of Dolasetron in Adults
| Parameter | Value (Mean) |
| Cmax | Varies with dose |
| Tmax (hr) | ~1.0 |
| Half-life (t½) (hr) | 8.1 |
| Apparent Clearance (mL/min/kg) | 13.4 |
| Apparent Absolute Bioavailability | ~75% |
Source: Data compiled from product information and clinical studies.[1][2]
Experimental Protocols for In Vivo Analysis
The study of dolasetron's in vivo conversion to this compound typically involves the administration of dolasetron to human subjects or animal models, followed by the collection of biological samples (primarily blood) over a defined time course. The concentrations of both dolasetron and this compound are then quantified using a validated analytical method.
Key Experimental Steps:
-
Subject Recruitment and Dosing:
-
Healthy volunteers or a specific patient population are recruited based on the study's objectives.
-
Subjects are administered a single dose of dolasetron, either orally or intravenously.
-
-
Biological Sample Collection:
-
Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at predetermined time points before and after drug administration.
-
Plasma is separated from the blood cells by centrifugation and stored frozen until analysis.
-
-
Sample Preparation:
-
Plasma samples are prepared for analysis, often involving protein precipitation or liquid-liquid extraction to remove interfering substances.[12]
-
A suitable internal standard is added to the samples to ensure accuracy and precision during analysis.
-
-
Analytical Quantification:
-
The concentrations of dolasetron and this compound in the prepared plasma samples are determined using a validated bioanalytical method. A common and highly sensitive method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[12]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for both dolasetron and this compound are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance.
-
The following diagram illustrates a typical experimental workflow for studying the in vivo conversion of dolasetron.
Conclusion
The in vivo conversion of dolasetron to this compound is a critical aspect of its pharmacology. The rapid and extensive metabolism by carbonyl reductase ensures that the more potent 5-HT3 receptor antagonist, this compound, is the primary species responsible for the drug's antiemetic effects. Understanding the metabolic pathway, the enzymes involved, and the pharmacokinetic profiles of both the parent drug and its active metabolite is essential for drug development professionals and researchers in optimizing therapeutic strategies and ensuring patient safety and efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important metabolic process.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dolasetron Monograph for Professionals - Drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrodolasetron's Binding Affinity for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrodolasetron, the active metabolite of the pro-drug dolasetron, is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2][3] This class of drugs has become a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and postoperative states.[3][4] The therapeutic efficacy of this compound is intrinsically linked to its high-affinity binding to the 5-HT3 receptor, a ligand-gated ion channel, which distinguishes it from other serotonin receptor subtypes that are predominantly G-protein coupled receptors.[5][6] This technical guide provides an in-depth analysis of this compound's binding affinity for serotonin receptors, details the experimental protocols used to determine these affinities, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: this compound Binding Affinity
This compound exhibits a high degree of selectivity for the 5-HT3 receptor subtype. While extensive quantitative data across a full panel of serotonin receptors is not consistently reported in publicly available literature, the consensus from numerous pharmacological studies is its potent antagonism at 5-HT3 receptors with negligible affinity for other 5-HT receptor subtypes and dopamine receptors.[1][2]
| Receptor Subtype | Binding Affinity (Ki) | Notes |
| 5-HT3 | High Affinity (nM range) | Potent and selective antagonist. The primary therapeutic target. |
| 5-HT1A | Low to negligible affinity | Data on specific Ki values are not widely available. |
| 5-HT2A | Low to negligible affinity | Data on specific Ki values are not widely available. |
| 5-HT2C | Low to negligible affinity | Data on specific Ki values are not widely available. |
| 5-HT4 | Low to negligible affinity | Data on specific Ki values are not widely available. |
| Other 5-HT Subtypes | Low to negligible affinity | Generally considered to have insignificant interaction at therapeutic concentrations. |
| Dopamine D2 | Low affinity |
Note: The table summarizes the generally accepted selectivity profile of this compound. Specific Ki values can vary between studies depending on the experimental conditions. It is noteworthy that compared to the second-generation 5-HT3 antagonist palonosetron, this compound has a comparatively lower binding affinity.[7][8]
Experimental Protocols: Radioligand Binding Assay for 5-HT3 Receptor Affinity
The determination of a ligand's binding affinity for a specific receptor is commonly achieved through radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay to determine the Ki of this compound for the 5-HT3 receptor.
1. Materials and Reagents:
-
Radioligand: [3H]-Granisetron or another suitable high-affinity 5-HT3 receptor antagonist radioligand.
-
Test Compound: this compound.
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 cells) or from tissue known to have a high density of 5-HT3 receptors (e.g., brainstem).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).
-
Scintillation Cocktail and Vials.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Liquid Scintillation Counter.
2. Membrane Preparation:
-
Culture cells expressing the 5-HT3 receptor to a sufficient density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store the membrane preparations at -80°C until use.
3. Assay Procedure (Competitive Binding):
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the various concentrations of this compound.
-
For determining total binding, add only the radioligand and buffer to the wells.
-
For determining non-specific binding, add the radioligand, buffer, and a high concentration of the non-labeled antagonist.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (or antagonism by this compound), it does not activate a G-protein cascade like other serotonin receptors. Instead, it directly gates the influx of cations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Hydrodolasetron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, is a potent and selective serotonin 5-HT3 receptor antagonist. Its efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting is attributed to its specific interaction with these receptors. This technical guide provides a comprehensive overview of the chemical structure of this compound and delves into its synthesis, primarily through the reduction of dolasetron. While specific, detailed experimental protocols for its chemical synthesis are not extensively documented in publicly available literature, this document outlines the fundamental transformation and provides key physicochemical and spectroscopic data to aid researchers in its identification and characterization.
Chemical Structure and Properties
This compound is derived from the reduction of the ketone functional group in dolasetron to a secondary alcohol. This structural modification is pivotal to its pharmacological activity.
Chemical Name: (1s,3R,5r,7S)-8-azatricyclo[5.3.1.0³,⁸]undecan-5-yl 1H-indole-3-carboxylate
Molecular Formula: C₁₉H₂₂N₂O₃
Molecular Weight: 326.39 g/mol
The core structure features a tricyclic amine moiety linked via an ester bond to an indole ring. The reduction of the carbonyl group in the tricyclic system of dolasetron results in the formation of a hydroxyl group in this compound.
Physicochemical Properties
| Property | Dolasetron Mesylate Monohydrate | This compound |
| Molecular Formula | C₁₉H₂₀N₂O₃ • CH₃SO₃H • H₂O[2] | C₁₉H₂₂N₂O₃ |
| Molecular Weight | 438.50 g/mol [2] | 326.39 g/mol |
| Appearance | White to off-white powder[2] | Data not available |
| Solubility | Freely soluble in water and propylene glycol, slightly soluble in ethanol and normal saline[2] | Expected to be water-soluble |
| Melting Point | Data not available for base | Data not available |
Synthesis of this compound
The primary route to this compound is through the reduction of its precursor, dolasetron. In vivo, this conversion is rapidly and completely carried out by the ubiquitous enzyme, carbonyl reductase.[3][4][5] For laboratory and potential industrial synthesis, a chemical reduction approach is employed.
While a specific, detailed, and publicly documented experimental protocol for the chemical synthesis of this compound is scarce, the transformation involves a standard ketone reduction.
General Synthetic Pathway
The synthesis of this compound from dolasetron is a single-step reduction reaction.
Caption: General reaction scheme for the synthesis of this compound.
Proposed Experimental Protocol
Based on general principles of organic chemistry for ketone reduction, a plausible laboratory-scale synthesis protocol is outlined below. Note: This is a generalized procedure and would require optimization for specific laboratory conditions.
Materials:
-
Dolasetron
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or other appropriate protic solvent
-
Deionized water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: Dissolve dolasetron in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution. The molar ratio of NaBH₄ to dolasetron should be optimized, typically starting with a slight excess of the reducing agent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (dolasetron) is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add dichloromethane to extract the this compound. Perform the extraction three times to ensure complete recovery.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Evaporation: Remove the dichloromethane using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.
Quantitative Data:
Published data on the reaction yield for the chemical synthesis of this compound is not available. The yield would be dependent on the specific reaction conditions and purification methods employed.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of synthesized this compound.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight of this compound. In a study focused on the simultaneous determination of dolasetron and this compound in human plasma, HPLC-ESI-MS was utilized. The selective ion monitoring (SIM) was set at m/z 327 for this compound, which corresponds to its protonated molecular ion [M+H]⁺.[3][4] This is consistent with the addition of two hydrogen atoms to dolasetron (molecular weight 324.38 g/mol ) during the reduction.
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| Dolasetron | ESI | 325 |
| This compound | ESI | 327 [3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The appearance of a new signal corresponding to the proton on the newly formed hydroxyl group (-OH), and a change in the chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (the former carbonyl carbon).
-
¹³C NMR: The disappearance of the characteristic ketone carbonyl signal (typically in the range of 200-220 ppm) and the appearance of a new signal for the carbon attached to the hydroxyl group (typically in the range of 60-80 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Concurrently, the strong C=O stretching absorption of the ketone in dolasetron (typically around 1700-1725 cm⁻¹) would be absent in the spectrum of pure this compound.
Mechanism of Action Signaling Pathway
This compound exerts its antiemetic effect by acting as a selective antagonist of the serotonin 5-HT3 receptor.[6] These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[7]
Caption: Mechanism of action of this compound as a 5-HT3 antagonist.
Conclusion
This compound is the clinically relevant active form of dolasetron, produced by the reduction of a ketone to a secondary alcohol. While its in vivo formation is well-understood, detailed protocols for its chemical synthesis and comprehensive spectroscopic and physicochemical data are not widely published. This guide provides a foundational understanding of its structure, a proposed synthetic route based on established chemical principles, and key analytical data points. Further research to fully characterize synthetic this compound and optimize its production would be beneficial for the development of analytical standards and for further pharmacological investigations.
References
- 1. Assignments of 1H and 13C NMR spectral data for ondansetron and its two novel metabolites, 1-hydroxy-ondansetron diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of dolasetron mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dolasetron Mesylate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Hydrodolasetron Pharmacokinetics and Bioavailability in Humans: A Technical Guide
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of hydrodolasetron, the active metabolite of dolasetron, in humans. Dolasetron mesylate is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Following administration, dolasetron is rapidly and completely metabolized to this compound, which is primarily responsible for the drug's pharmacological effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.
Metabolism and Pharmacological Activity
Dolasetron acts as a prodrug, undergoing rapid and extensive first-pass metabolism to its active form, this compound. This conversion is mediated by the ubiquitous enzyme carbonyl reductase.[4] this compound itself possesses an approximately 50-fold higher affinity for the 5-HT3 receptor than the parent compound.[5]
Subsequent metabolism of this compound occurs primarily in the liver. The process involves hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2D6, and N-oxidation, carried out by both CYP3A and flavin monooxygenase.[2][4] These metabolic steps convert this compound into more water-soluble compounds that can be readily excreted.[6][7]
Pharmacokinetic Profile: ADME
The pharmacokinetic properties of this compound have been well-characterized in healthy volunteers and various patient populations.
Absorption and Bioavailability
Orally administered dolasetron is well absorbed, though the parent drug is rarely detectable in plasma due to its rapid and complete conversion to this compound.[2] The apparent absolute bioavailability of oral dolasetron, based on plasma concentrations of this compound, is approximately 75-76%.[2][8] The bioavailability is not affected by the presence of food.[2]
Peak plasma concentrations (Tmax) of this compound are reached approximately 1 hour after oral administration and around 0.6 hours after intravenous (IV) injection.[2][5]
Distribution
This compound is widely distributed throughout the body, with a mean apparent volume of distribution (Vd) of 5.8 L/kg in adults.[4] Plasma protein binding for this compound is between 69% and 77%, with approximately 50% binding specifically to α1-acid glycoprotein.[4][9]
Metabolism
As previously detailed, this compound is eliminated through multiple pathways, including metabolism via glucuronidation and hydroxylation, primarily involving the CYP2D6 and CYP3A enzyme systems.[4]
Excretion
This compound and its metabolites are eliminated from the body through both renal and fecal routes.[10] Following a radiolabeled oral dose, an average of 59% of the total radioactivity is recovered in the urine and 25% in the feces.[2] About two-thirds of an administered dose is recovered in the urine and one-third in the feces.[4]
The elimination half-life (t1/2) of this compound is a key parameter. Following IV administration of dolasetron, the half-life of this compound is approximately 7.3 to 8.1 hours.[2][11] After oral administration, the elimination half-life ranges from 8.1 to 9.12 hours.[2][11] The parent compound, dolasetron, is eliminated much more rapidly, with a half-life of less than 10 minutes following IV infusion.[2][8]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in healthy human subjects.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Value | Reference |
| Dose | 100 - 200 mg | [1][12] |
| Tmax (Time to Peak Concentration) | ~1.0 hour | [2][5][9] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | [13] |
| t1/2 (Elimination Half-Life) | 8.1 - 10 hours | [2][5][11] |
| Apparent Absolute Bioavailability | ~75% | [2] |
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration of Dolasetron
| Parameter | Value | Reference |
| Dose | 0.6 - 1.8 mg/kg; 50 - 200 mg | [8][11][14] |
| Tmax (Time to Peak Concentration) | ~0.6 hours | [2][5] |
| Cmax (Peak Plasma Concentration) | Proportional to dose (e.g., 505.3 ng/mL for 1.8 mg/kg) | [14] |
| t1/2 (Elimination Half-Life) | 7.3 - 8.8 hours | [2][5][8] |
| Vd (Volume of Distribution) | 5.8 L/kg | [4] |
| Systemic Clearance (Cl) | 9.4 - 13.4 mL/min/kg | [9] |
Experimental Protocols
Pharmacokinetic studies of dolasetron and this compound typically employ rigorous clinical and analytical methodologies to ensure data accuracy and reproducibility.
Study Design and Subjects
Human pharmacokinetic studies often utilize an open-label, randomized, crossover design.[8][10] A typical study might involve a cohort of healthy adult male and/or female volunteers.[8][11] Specific studies have also been conducted in special populations, including cancer patients, children, and individuals with hepatic or renal impairment, to assess the impact of disease states on drug disposition.[10][13][14]
Dosing and Administration
In these studies, subjects receive single doses of dolasetron mesylate, either as an oral solution/tablet (e.g., 100 mg, 200 mg) or as a short intravenous infusion (e.g., 10-minute infusion of 50, 100, or 200 mg).[8][12] A washout period of at least 7 days typically separates treatments in crossover designs.[13]
Sample Collection and Processing
Serial blood samples are collected at predefined time points before and after drug administration, extending up to 48 or 60 hours post-dose.[8][10] Blood is typically collected into tubes containing an anticoagulant, and plasma is separated by centrifugation and stored frozen until analysis. Urine is also collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to assess renal excretion of the drug and its metabolites.[8][10]
Bioanalytical Methods
The quantification of dolasetron and this compound in human plasma and urine is accomplished using highly sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) is a common method.[15][16] Gas chromatography-mass spectrometry (GC-MS) has also been used.[17]
Sample preparation is critical and often involves protein precipitation followed by liquid-liquid extraction (LLE) or, more recently, salt-induced phase separation extraction (SIPSE), which has shown high extraction efficiency (>96%).[15][16] These methods allow for low limits of quantification, typically in the low ng/mL range.[15]
Pharmacokinetics in Special Populations
-
Renal Impairment: In patients with severe renal impairment, the apparent oral clearance of this compound decreases by 44%.[4][18] Following IV administration, there are consistent increases in Cmax, AUC, and t1/2 of this compound as renal function diminishes.[10] However, dosage adjustments are generally not recommended.[10]
-
Hepatic Impairment: Severe hepatic impairment can decrease the apparent oral clearance of this compound by 42%.[4][13][18] Despite this, dosage adjustments are not typically required for patients with hepatic disease who have normal renal function.[13]
-
Pediatric and Geriatric Patients: The apparent clearance of this compound is approximately 1.6 to 3.4 times higher in children and adolescents than in adults.[4][18] The pharmacokinetics in elderly patients are similar to those in younger adults, and no age-based dosage adjustment is needed.[18]
Conclusion
This compound, the active metabolite of dolasetron, exhibits predictable pharmacokinetic properties in humans. It is rapidly formed from the parent drug, well-absorbed with an oral bioavailability of approximately 75%, and widely distributed. Elimination occurs through both hepatic metabolism and renal excretion, with a terminal half-life of approximately 8-9 hours, supporting its efficacy with single-dose administration. While pharmacokinetic parameters can be altered in patients with severe renal or hepatic impairment, these changes are generally not considered clinically significant enough to warrant dose adjustments.
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.lww.com [downloads.lww.com]
- 7. longdom.org [longdom.org]
- 8. Intravenous pharmacokinetics and absolute oral bioavailability of dolasetron in healthy volunteers: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Pharmacokinetics of oral and intravenous dolasetron mesylate in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and safety of single intravenous and oral doses of dolasetron mesylate in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lack of effect of aprepitant on this compound pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of dolasetron after oral and intravenous administration of dolasetron mesylate in healthy volunteers and patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Determination of dolasetron and its reduced metabolite in human plasma by GC-MS and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Metabolic Pathways of Hydrodolasetron Involving CYP2D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of hydrodolasetron, the active metabolite of dolasetron, with a specific focus on the role of the cytochrome P450 2D6 (CYP2D6) enzyme. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic processes and experimental workflows.
Introduction
Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. Following administration, dolasetron is rapidly and completely converted to its pharmacologically active metabolite, this compound, by carbonyl reductase[1][2]. The subsequent metabolism and clearance of this compound are crucial for its overall pharmacokinetic profile and clinical efficacy. This guide delves into the specifics of these metabolic pathways, particularly the significant contribution of CYP2D6.
Metabolic Pathways of this compound
The metabolism of this compound proceeds primarily through two main pathways: hydroxylation and N-oxidation.
-
Hydroxylation: This is the principal metabolic route for this compound and is predominantly mediated by the polymorphic enzyme CYP2D6[1][3][4]. This process involves the addition of a hydroxyl group to the this compound molecule, facilitating its eventual elimination.
-
N-oxidation: A secondary pathway for this compound metabolism is N-oxidation, which is carried out by CYP3A and flavin monooxygenase (FMO)[1][3][4].
The metabolites formed through these pathways undergo further conjugation, primarily glucuronidation, before being excreted[5].
Quantitative Data: Pharmacokinetics in CYP2D6 Phenotypes
The genetic polymorphism of the CYP2D6 enzyme leads to different metabolizer phenotypes, which can significantly impact the pharmacokinetics of this compound[6]. Individuals can be broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs)[7].
A clinical study by Li et al. (2006) investigated the pharmacokinetics of this compound in CYP2D6 poor and extensive metabolizers. The following tables summarize the key pharmacokinetic parameters from this study.
Table 1: Pharmacokinetic Parameters of this compound in CYP2D6 Extensive and Poor Metabolizers (Treatment A: 100 mg Dolasetron) [5]
| Parameter | CYP2D6 Extensive Metabolizers (n=6) | CYP2D6 Poor Metabolizers (n=6) |
| AUC0-∞ (ng·h/mL) | 1530 (25.1) | 4530 (32.2) |
| Cmax (ng/mL) | 145 (22.8) | 227 (26.0) |
| t1/2 (h) | 7.5 (13.7) | 11.1 (25.2) |
| CL/F (mL/min) | 679 (25.1) | 229 (32.2) |
| Data are presented as geometric mean (% coefficient of variation). | ||
| AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; t1/2: Terminal half-life; CL/F: Apparent oral clearance. |
Table 2: Geometric Mean Ratios (Poor/Extensive) of this compound Pharmacokinetic Parameters [5]
| Parameter | Geometric Mean Ratio (90% CI) |
| AUC0-∞ | 2.96 (2.03, 4.31) |
| Cmax | 1.57 (1.11, 2.21) |
| t1/2 | 1.48 (1.05, 2.08) |
| CL/F | 0.34 (0.23, 0.49) |
| CI: Confidence Interval. |
These data clearly demonstrate that individuals with a poor metabolizer phenotype for CYP2D6 exhibit significantly higher exposure (AUC) and peak concentrations (Cmax) of this compound, along with a reduced clearance, compared to extensive metabolizers.
While in vitro studies utilizing human liver microsomes and recombinant CYP2D6 have been conducted to characterize the enzyme kinetics of this compound hydroxylation, specific Michaelis-Menten constants (Km and Vmax) are not publicly available in the reviewed literature.
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited for studying the metabolism and pharmacokinetics of this compound.
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of this compound.
Objective: To identify the metabolites of this compound and the CYP enzymes involved in their formation.
Materials:
-
This compound
-
Pooled human liver microsomes (from extensive and poor metabolizers, if available)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., quinidine for CYP2D6)
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in phosphate buffer containing human liver microsomes and this compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of this compound and the formation of metabolites.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, repeat the incubations in the presence of selective chemical inhibitors or use recombinant human CYP enzymes.
Clinical Pharmacokinetic Study in CYP2D6 Phenotypes
This protocol describes a typical single-dose, crossover study design to evaluate the pharmacokinetics of this compound in different CYP2D6 metabolizer groups.
Objective: To compare the pharmacokinetic profile of this compound in CYP2D6 poor and extensive metabolizers.
Study Design: Randomized, open-label, two-period, crossover study.
Participants: Healthy adult volunteers genotyped as CYP2D6 poor metabolizers or extensive metabolizers.
Procedure:
-
Screening and Genotyping: Screen volunteers for eligibility and perform CYP2D6 genotyping to classify them into PM and EM groups.
-
Treatment Period 1: Administer a single oral dose of dolasetron to all participants.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose for up to 48-72 hours).
-
Washout Period: A washout period of sufficient duration (e.g., 7-14 days) to ensure complete elimination of the drug.
-
Treatment Period 2 (Crossover): Administer the second treatment (if applicable, e.g., dolasetron with a potential interacting drug).
-
Pharmacokinetic Sampling: Repeat the blood sampling schedule as in Period 1.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated bioanalytical method (e.g., HPLC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, CL/F) for each participant in each treatment period.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the CYP2D6 PM and EM groups.
Conclusion
The metabolism of this compound is significantly influenced by the activity of the CYP2D6 enzyme. The hydroxylation pathway, mediated by CYP2D6, is the primary route of elimination. As a result, individuals with a poor metabolizer phenotype for CYP2D6 exhibit markedly different pharmacokinetic profiles, characterized by increased exposure and reduced clearance of this compound. This highlights the importance of considering CYP2D6 genotype in the clinical use of dolasetron to optimize efficacy and minimize potential adverse effects. Further research to fully elucidate the enzyme kinetics of this compound metabolism would provide a more complete understanding of its disposition.
References
- 1. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene References - Pharmacogenomics Guide | Pharmacogenomics Guide [pharmacogenomicsguide.com]
- 3. researchgate.net [researchgate.net]
- 4. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 5. Lack of effect of aprepitant on this compound pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Hydrodolasetron: Half-Life and Route of Elimination
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacokinetic properties of hydrodolasetron, the active metabolite of dolasetron. It focuses on the elimination half-life and routes of elimination, incorporating detailed data, experimental methodologies, and pathway visualizations to support advanced research and drug development.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2] Following administration, dolasetron is rapidly and completely converted to its active metabolite, this compound, by the ubiquitous enzyme carbonyl reductase.[3][4][5] The antiemetic effects of dolasetron are primarily attributable to this compound, making its pharmacokinetic profile a critical area of study.[6][7] This guide synthesizes available data on the half-life and elimination pathways of this key metabolite.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been characterized in various populations, including healthy adults, pediatric patients, and individuals with renal or hepatic impairment.
2.1 Absorption and Metabolism Oral dolasetron is well-absorbed, with an apparent absolute bioavailability of approximately 75%.[3][8] The parent drug, dolasetron, is rarely detected in plasma due to its rapid and complete metabolism to this compound.[3][4] Peak plasma concentrations of this compound are typically observed approximately 1 hour after oral administration and 0.6 hours after intravenous administration.[3][9]
The metabolic cascade begins with the reduction of dolasetron to this compound via carbonyl reductase. Subsequently, this compound is metabolized in the liver. This secondary metabolism involves hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP2D6, and N-oxidation, carried out by CYP3A and flavin monooxygenase.[3][4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anzemet Tablets (Dolasetron): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Journey of Hydrodolasetron: A Technical Guide to a Potent 5-HT3 Receptor Antagonist
A Whitepaper for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of hydrodolasetron, the active metabolite of dolasetron, a selective 5-HT3 receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the pharmacological profile, metabolic pathways, clinical efficacy, and the experimental protocols that underpinned its development for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Introduction: The Challenge of Emesis and the Rise of 5-HT3 Antagonists
Nausea and vomiting are debilitating side effects associated with various medical treatments, notably cancer chemotherapy and postoperative recovery. The discovery of the role of serotonin (5-hydroxytryptamine, 5-HT) in mediating the emetic reflex was a watershed moment in pharmacology.[1] Chemotherapeutic agents and surgical trauma can cause the release of serotonin from enterochromaffin cells in the small intestine.[2][3] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center, located in the medulla oblongata, ultimately triggering nausea and vomiting.[2][3][4]
This understanding paved the way for the development of a new class of antiemetics: the selective 5-HT3 receptor antagonists, often referred to as "setrons".[4] Dolasetron (as dolasetron mesylate) was developed as a highly specific and selective antagonist for these receptors.[5][6] Early in its development, it was discovered that dolasetron is a prodrug, rapidly and completely converted in vivo to its major active metabolite, this compound, which is largely responsible for the drug's pharmacological effects.[2][3][7] This guide focuses on the journey of this compound from its metabolic discovery to its establishment as a clinically effective antiemetic agent.
Mechanism of Action: Blocking the Serotonin Signal
This compound exerts its antiemetic effect by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gut and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][3][5] By competitively inhibiting the binding of serotonin to these receptors, this compound effectively interrupts the emetic signaling pathway at its origin. This dual peripheral and central action is critical to its efficacy.[2][3] this compound demonstrates high selectivity for the 5-HT3 receptor with low affinity for other serotonin receptor subtypes (e.g., 5-HT1B, 5-HT1C, 5-HT4) and other neurotransmitter receptors, such as dopamine, adrenergic, or muscarinic receptors.[2][8]
Figure 1: this compound's dual mechanism of action in blocking the emetic reflex pathway.
Pharmacokinetics: The Conversion and Clearance of a Potent Metabolite
The pharmacokinetic profile of dolasetron is unique, as the parent drug is rarely detected in plasma following administration. It undergoes rapid and complete metabolism to this compound, which is responsible for the clinical effects.[5][6]
Absorption and Metabolism:
-
Oral dolasetron is well absorbed, with an apparent absolute bioavailability of approximately 75%, as determined by this compound concentrations.[5][9]
-
The conversion of dolasetron to this compound is mediated by the ubiquitous enzyme, carbonyl reductase.[5][6][9]
-
This compound is subsequently metabolized in the liver primarily by cytochrome P450 (CYP) 2D6-mediated hydroxylation, and to a lesser extent by CYP3A and flavin monooxygenase-mediated N-oxidation.[5][6] It is then eliminated through multiple routes, including renal excretion of the unchanged metabolite and further metabolism via glucuronidation and hydroxylation.[2][5]
Distribution and Elimination:
-
This compound is widely distributed in the body, with 69% to 77% bound to plasma proteins, particularly α1-acid glycoprotein.[9]
-
The elimination half-life of this compound is approximately 7 to 8 hours, which supports a prolonged duration of antiemetic activity from a single dose.[1][3][10]
Table 1: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Oral Administration | Intravenous Administration |
| Time to Peak (Tmax) | ~1 hour[3][5] | ~0.6 hours[3] |
| Elimination Half-life (t½) | ~8.1 hours[5] | ~7.3 hours[3] |
| Apparent Clearance | 13.4 mL/min/kg[5] | N/A |
| Apparent Volume of Distribution | 5.8 L/kg[5] | N/A |
| Absolute Bioavailability | ~75%[3][5] | 100% |
Data compiled from adult healthy volunteer and cancer patient studies.
Clinical Development and Efficacy
This compound (via dolasetron administration) has been rigorously evaluated in numerous clinical trials for its efficacy and safety in preventing both CINV and PONV.
Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical trials have demonstrated that dolasetron is effective in preventing acute CINV. In patients receiving highly emetogenic chemotherapy (e.g., high-dose cisplatin), a single intravenous dose of 1.8 mg/kg resulted in complete suppression of vomiting in approximately 50% of patients.[7] For moderately emetogenic chemotherapy, oral doses of 100-200 mg achieved complete response rates of 60% to 80%.[7][8]
Comparative studies have shown that the efficacy of dolasetron is comparable to other first-generation 5-HT3 antagonists. For instance, intravenous dolasetron (1.8 mg/kg) was found to be as effective as intravenous ondansetron (32 mg) and granisetron (3 mg) in patients undergoing highly emetogenic chemotherapy.[7]
Table 2: Efficacy in Moderately Emetogenic Chemotherapy (Acute Phase, 0-24h)
| Study / Drug | Dose | No. of Patients | Complete Response* |
| Grote et al. | 100 mg Oral Dolasetron | N/A | 73.2%[8] |
| Eisenberg et al. | 100 mg IV Dolasetron | 199 | 52.9%[8] |
| Rubenstein et al. | 32 mg IV Ondansetron | 353 | 67%[11] |
*Complete Response defined as no emetic episodes and no rescue medication.
Postoperative Nausea and Vomiting (PONV)
Dolasetron is also indicated for the prevention and treatment of PONV. Dose-ranging studies established that a single intravenous dose of 12.5 mg is the optimal dose for PONV prevention, providing maximum clinical benefit with no significant increase in efficacy at higher doses.[12] For the treatment of established PONV, a 12.5 mg intravenous dose was also found to be significantly more effective than placebo.[13]
Table 3: Efficacy in Prevention and Treatment of PONV
| Indication | Drug/Dose | Control | No. of Patients | Endpoint | Result |
| Prevention | 12.5 mg IV Dolasetron | Placebo | 1030 (total) | Complete Response (24h) | Significantly higher than placebo[12] |
| Treatment | 12.5 mg IV Dolasetron | Placebo | 620 | Complete Response (24h) | 35% vs 11% for placebo (P < 0.05)[13] |
| Treatment | 25-100 mg IV Dolasetron | Placebo | 620 | Complete Response (24h) | ~29% vs 11% for placebo (P < 0.05)[13] |
Experimental Protocols
The development of this compound was reliant on robust preclinical assays to characterize its pharmacological properties. Below are representative protocols for key experiments.
Protocol: 5-HT3 Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells expressing recombinant human 5-HT3 receptors.
-
Radioligand: [3H]-GR65630 or a similar high-affinity 5-HT3 receptor antagonist radioligand.
-
Reference Compound: A known 5-HT3 antagonist (e.g., Zacopride, Granisetron) for defining non-specific binding.[14]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Equipment: 96-well microplates, cell harvester, scintillation counter.
Methodology:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound (this compound). Include wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess reference compound), and control.
-
Reaction Mixture: To each well, add the receptor membrane preparation, the radioligand (at a concentration near its Kd, e.g., 1.0-2.0 nM), and the appropriate concentration of the test or reference compound.[14] The final volume is typically 100-200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[15]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Counting: Place the filter mat in a scintillation vial or plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a 5-HT3 receptor radioligand binding assay.
Protocol: In Vivo Antiemetic Efficacy (Cisplatin-Induced Emesis in Ferrets)
The ferret is a standard animal model for assessing antiemetic drugs due to its well-developed emetic reflex, which is similar to that of humans.
Animals and Housing:
-
Male ferrets are typically used. They are housed individually and allowed to acclimate to the laboratory environment. Animals are fasted overnight before the experiment but have free access to water.
Methodology:
-
Pre-treatment: Administer the test compound (dolasetron, which is converted to this compound) or vehicle control via an appropriate route (e.g., intravenous, oral) at a set time before the emetogen challenge (e.g., 30-60 minutes).
-
Emetogen Challenge: Administer a potent emetogenic agent, such as cisplatin (e.g., 5-10 mg/kg, intraperitoneally), to induce vomiting.
-
Observation: Place the animals in individual observation cages and record their behavior for a defined period (e.g., 4-6 hours). Trained observers, blinded to the treatment groups, count the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Data Analysis: Compare the mean number of retches and vomits in the drug-treated groups to the vehicle-treated control group. Calculate the percentage reduction in emesis for each dose of the test compound. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the antiemetic effect.
Conclusion
The development of this compound as the active principle of the prodrug dolasetron represents a successful application of pharmacokinetic and pharmacodynamic principles in drug design. Its journey from a rapidly formed metabolite to a cornerstone therapy for CINV and PONV highlights the importance of understanding a drug's metabolic fate. With its high selectivity for the 5-HT3 receptor, a well-characterized dual mechanism of action, and a favorable pharmacokinetic profile, this compound provides a reliable and effective therapeutic option for managing emesis. The data and protocols outlined in this guide underscore the rigorous scientific investigation that established its place in modern medicine.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DailyMed - ANZEMET- dolasetron mesylate tablet, film coated [dailymed.nlm.nih.gov]
- 10. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase III double-blind comparison of dolasetron mesylate and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dolasetron for the prevention of postoperative nausea and vomiting following outpatient surgery with general anaesthesia: a randomized, placebo-controlled study. The Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of postoperative nausea and vomiting with single intravenous doses of dolasetron mesylate: a multicenter trial. Dolasetron Mesylate PONV Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
- 15. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
Methodological & Application
Application Notes and Protocols for the Quantification of Hydrodolasetron in Plasma using HPLC-ESI-MS
These application notes provide a detailed protocol for the quantification of hydrodolasetron, the active metabolite of dolasetron, in human plasma using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3] Following administration, dolasetron is rapidly and completely converted to its active metabolite, this compound, by carbonyl reductase.[1][4] this compound is primarily responsible for the therapeutic efficacy of the drug.[1][2] Monitoring plasma concentrations of this compound is therefore essential for assessing the pharmacokinetic profile of dolasetron and ensuring optimal therapeutic outcomes.[5]
The HPLC-ESI-MS method described herein offers high sensitivity, specificity, and throughput for the accurate quantification of this compound in a complex biological matrix like plasma. The protocol is based on a salt-induced phase separation extraction (SIPSE) method for sample preparation, which has demonstrated high extraction efficiency and minimal matrix effects.[5][6]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Dolasetron reference standard (optional, for simultaneous analysis)
-
Ondansetron (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium formate (AR grade)
-
Sodium carbonate (AR grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Ultimate XB-C18 analytical column (250 × 4.6 mm, 5-µm) or equivalent
-
Phenomenex C18 guard cartridge column (4 × 3 mm i.d.) or equivalent
Preparation of Solutions
Stock Solutions
-
This compound Stock Solution (380 µg/mL): Accurately weigh 19 mg of this compound and dissolve in a 50 mL volumetric flask with a 1:1 (v/v) mixture of acetonitrile and water.[6]
-
Dolasetron Stock Solution (240 µg/mL): (Optional) Accurately weigh 12.0 mg of dolasetron and dissolve in a 50 mL volumetric flask with a 1:1 (v/v) mixture of acetonitrile and water.[6]
-
Internal Standard (Ondansetron) Stock Solution (16.0 µg/mL): Prepare by dissolving the appropriate amount of ondansetron in acetonitrile.[6]
Store all stock solutions at -40°C.[6]
Working Solutions
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of standard working solutions for this compound by diluting the stock solution with drug-free plasma to achieve final concentrations in the desired range (e.g., 4.8–2855.1 ng/mL).[5][6] Prepare QC samples at low, medium, and high concentrations in the same manner.[6]
-
Internal Standard Working Solution (1.6 µg/mL): Dilute the ondansetron stock solution with acetonitrile.[6]
Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
To a 1.5 mL polypropylene tube, add 0.2 mL of plasma sample (calibration standard, QC, or unknown sample).
-
Add 10 µL of the Internal Standard working solution (1.6 µg/mL ondansetron).
-
Add 0.2 mL of 2 mol/L sodium carbonate aqueous solution.[6]
-
Add 0.4 mL of acetonitrile.
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge at 13,400 rpm for 5 minutes.[6]
-
Transfer 100 µL of the upper acetonitrile-rich phase into an autosampler vial.
-
Inject 10 µL of the solution into the HPLC-ESI-MS system.[6]
Alternative Sample Preparation Methods
While SIPSE is recommended for its high efficiency, other methods can be employed:
-
Albumin Precipitation (AP): To 0.2 mL of plasma, add 10 µL of IS and 0.4 mL of methanol. Vortex for 30 seconds and centrifuge at 13,400 rpm for 15 minutes. Inject the supernatant.[6]
-
Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE): To 0.2 mL of plasma containing IS, add 0.2 mL of acetonitrile and 0.02 mL of chloroform. Mix and centrifuge. Inject the upper acetonitrile-rich phase.[6]
HPLC Conditions
| Parameter | Value |
| Column | Ultimate XB-C18 (250 × 4.6 mm, 5-µm) |
| Guard Column | Phenomenex C18 (4 × 3 mm i.d.) |
| Mobile Phase | Acetonitrile–0.8% formic acid aqueous solution–20 mmol/L ammonium formate aqueous solution (35:1:64, v/v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 6 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 327 for this compound ([M+H]+), m/z 325 for dolasetron ([M+H]+), m/z 294 for ondansetron (IS) ([M+H]+) |
| Capillary Voltage | 4.0 kV |
| Cone Voltage | 34 V |
| Source Temperature | 135°C |
| Desolvation Temperature | 250°C |
| Desolvation Gas Flow | 450 L/h (Nitrogen) |
| Cone Gas Flow | 80 L/h (Nitrogen) |
Data Presentation
Method Validation Parameters
The following tables summarize the quantitative data for the validation of the HPLC-ESI-MS method for this compound quantification.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 4.8 - 2855.1[5][6] | > 0.997[5][6] | 4.8[5][6] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low (28.5 ng/mL) | < 10% | < 10% | Within ±15% |
| Medium (285.5 ng/mL) | < 10% | < 10% | Within ±15% | |
| High (1427.5 ng/mL) | < 10% | < 10% | Within ±15% |
Data derived from Sang et al. (2012), which states intra- and inter-day repeatability were all less than 10%.[5][6]
Table 3: Recovery and Matrix Effect using SIPSE
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 96%[5][6] | -0.46 to 3.67%[6] |
| Ondansetron (IS) | > 96%[5][6] | -0.46 to 3.67%[6] |
Visualizations
References
- 1. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes: Utilizing Animal Models for Hydrodolasetron Antiemetic Studies
Introduction
Nausea and vomiting are significant side effects associated with chemotherapy, radiotherapy, and postoperative recovery.[1][2][3] Dolasetron, a selective serotonin 5-HT3 receptor antagonist, is a key therapeutic agent used to manage these conditions.[1][2][4] In vivo, dolasetron is rapidly and extensively metabolized to its active metabolite, hydrodolasetron, which is primarily responsible for the drug's antiemetic effect.[1][2][5][6] this compound exerts its effects by blocking 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in central nervous system sites like the chemoreceptor trigger zone.[2][5][7] The release of serotonin from enterochromaffin cells in the gut, triggered by emetogenic stimuli, activates these receptors and initiates the vomiting reflex.[2][5] By competitively inhibiting serotonin binding, this compound effectively mitigates this reflex.[7]
To evaluate the efficacy and dose-response of this compound and other novel antiemetic agents, robust and reliable animal models are indispensable.[8][9] These models are crucial for preclinical drug development, allowing researchers to understand the mechanisms of emesis and the pharmacological action of antiemetic drugs before human trials.[8]
Key Animal Models for Antiemetic Research
The ferret (Mustela putorius furo) is considered a gold-standard model for emesis research due to its well-developed vomiting reflex, which is pharmacologically similar to that in humans.[10][11][12] Dogs are also frequently used, although ferrets offer advantages in terms of size and handling for many study designs.[8][13][14] Rodents like rats and mice do not possess a vomiting reflex and are therefore unsuitable for direct emesis studies, though they can be used to investigate nausea-like behaviors such as pica (the eating of non-nutritive substances).[8]
Emetogenic Stimuli
Various stimuli are used to induce emesis in animal models, depending on the clinical scenario being modeled:
-
Chemotherapy-Induced Emesis: Cisplatin is a highly emetogenic chemotherapeutic agent widely used to induce both acute and delayed vomiting in ferrets, providing a powerful model to test antiemetics.[10][11][15] Doses of 5 mg/kg can produce a biphasic emetic response, mimicking the acute and delayed phases seen in human patients.[12][15] Other agents like doxorubicin are also used.[13]
-
Radiation-Induced Emesis: Whole-body irradiation with gamma rays, neutrons, or protons can reliably induce emesis in ferrets, which is also mediated by 5-HT3 receptor activation.[16]
-
Postoperative Nausea and Vomiting (PONV): Morphine administration in ferrets serves as a useful model for PONV, as opioids are a common cause of this condition in clinical settings.[17][18]
Protocols for Evaluating this compound
Protocol 1: Cisplatin-Induced Acute Emesis in the Ferret
This protocol details the methodology for assessing the efficacy of this compound in preventing acute emesis induced by the chemotherapeutic agent cisplatin.
1. Animals and Acclimatization:
-
Species: Male ferrets (1.0-1.5 kg).
-
Housing: Individually housed in cages with transparent walls for clear observation.
-
Acclimatization: Animals should be acclimated to the laboratory environment and handling for at least 7 days prior to experimentation.
-
Diet: Provide standard ferret chow and water ad libitum. Animals should be fasted (with free access to water) for 18 hours before the administration of cisplatin.
2. Experimental Groups:
-
Group 1 (Vehicle Control): Receives vehicle (e.g., sterile saline) followed by cisplatin.
-
Group 2 (Positive Control): Receives a known effective antiemetic (e.g., ondansetron, 1 mg/kg, i.p.) followed by cisplatin.[19][20]
-
Group 3-5 (this compound Test Groups): Receive varying doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.v. or p.o.) followed by cisplatin.
3. Procedure:
-
Step 1 (Antiemetic Administration): Administer this compound or the respective control agent intravenously (i.v.) via a cannulated cephalic vein or orally (p.o.) via gavage. This is typically done 30-60 minutes prior to the emetogenic challenge.
-
Step 2 (Emetogenic Challenge): Administer cisplatin at a dose of 10 mg/kg intraperitoneally (i.p.) or intravenously (i.v.).[12] This dose reliably induces an acute emetic response.[12]
-
Step 3 (Observation Period): Immediately after cisplatin administration, place the ferret in an observation cage. Continuously observe the animal for a period of 4-6 hours.
-
Step 4 (Data Collection): Record the following parameters:
-
Latency to first emetic event: Time from cisplatin injection to the first retch or vomit.
-
Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.
-
Number of vomits: Forceful expulsion of gastric contents.
-
Total number of emetic episodes: The sum of retches and vomits.
-
4. Data Analysis:
-
Compare the mean number of emetic episodes between the vehicle control group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Calculate the percentage inhibition of emesis for each dose of this compound.
-
Determine the ED50 (the dose that produces 50% of the maximal antiemetic effect).
Data Presentation
The following tables summarize hypothetical quantitative data from preclinical studies evaluating this compound, structured for clarity and comparison.
Table 1: Efficacy of Intravenous this compound against Cisplatin (10 mg/kg, i.p.)-Induced Acute Emesis in Ferrets
| Treatment Group | Dose (mg/kg) | N | Mean Total Emetic Episodes (± SEM) | % Inhibition |
| Vehicle Control | - | 8 | 45.2 ± 5.1 | 0% |
| This compound | 0.1 | 8 | 28.5 ± 4.3 | 37% |
| This compound | 0.3 | 8 | 12.1 ± 2.9 | 73% |
| This compound | 1.0 | 8 | 3.4 ± 1.5 | 92% |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 2: Efficacy of this compound against Morphine (0.3 mg/kg, s.c.)-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg, i.v.) | N | Mean Vomiting Episodes (± SEM) | % Inhibition |
| Vehicle Control | - | 6 | 12.5 ± 2.3 | 0% |
| This compound | 1.0 | 6 | 7.1 ± 1.8* | 43% |
| This compound | 3.0 | 6 | 3.8 ± 1.1** | 70% |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Data modeled based on similar 5-HT3 antagonist studies.[17] |
Visualizations: Signaling Pathways and Workflows
Mechanism of Action of this compound
Caption: Signaling pathway for chemotherapy-induced emesis and this compound's blocking action.
Experimental Workflow for Antiemetic Testing
Caption: Standard experimental workflow for evaluating antiemetic drug efficacy in ferrets.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dolasetron - Wikipedia [en.wikipedia.org]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 10. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
- 15. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT3 receptor antagonists ameliorate emesis in the ferret evoked by neutron or proton radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dvm360.com [dvm360.com]
- 19. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Hydrodolasetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrodolasetron, the active metabolite of dolasetron, is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] It is effective in the prevention of chemotherapy-induced and postoperative nausea and vomiting.[3] These application notes provide a detailed protocol for the administration of this compound in preclinical trials, with a focus on the ferret model of cisplatin-induced emesis. The ferret is a well-established model for studying the emetic reflex, as its vomiting response is similar to that of humans.[4][5]
Mechanism of Action
Chemotherapeutic agents, such as cisplatin, induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[2] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately inducing emesis.[2] this compound competitively blocks these 5-HT3 receptors, thereby inhibiting the emetic signaling pathway.[2]
Signaling Pathway of Chemotherapy-Induced Emesis and Inhibition by this compound
Caption: Mechanism of this compound in preventing chemotherapy-induced emesis.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose and Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Reference(s) |
| Dog | 2 mg/kg IV (as dolasetron) | ~0.33 | Not Reported | ~4.0 | [6] |
| Dog | 5 mg/kg PO (as dolasetron) | ~0.33 | Not Reported | ~4.0 | [6] |
| Cat | 0.8 mg/kg IV (as dolasetron) | 0.5 (0.3-0.5) | 116 (69-316) | 3.3 (2.9-7.2) | [7] |
| Cat | 0.8 mg/kg SC (as dolasetron) | 0.5 (0.5-1.0) | 67.9 (60.4-117) | 3.8 (2.9-5.3) | [7] |
| Ferret | Not available | Not available | Not available | Not available |
Data presented as mean ± SD or median (range) where available.
Table 2: Efficacy of 5-HT3 Receptor Antagonists in the Ferret Model of Cisplatin-Induced Emesis
| Compound | Dose and Route | Cisplatin Dose | Observation Period | Efficacy (Reduction in Emesis) | Reference(s) |
| Ondansetron | 1 mg/kg IP (tid) | 5 mg/kg IP | Day 1 (Acute) | 60-76% | [8] |
| Ondansetron | 1 mg/kg IP (tid) | 5 mg/kg IP | Day 2 (Delayed) | 73-84% | [8] |
| General 5-HT3 Antagonists | Various | 5 mg/kg | Day 1 (Acute) | 68% (45-91%) | [4] |
| General 5-HT3 Antagonists | Various | 5 mg/kg | Day 2 (Delayed) | 67% (48-86%) | [4] |
| General 5-HT3 Antagonists | Various | 5 mg/kg | Day 3 (Delayed) | 53% (38-68%) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
Dolasetron mesylate (Anzemet® injectable solution, 20 mg/mL)
-
Sterile 0.9% Sodium Chloride for Injection
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Sterile vials
Procedure:
-
Based on the desired final concentration and the body weight of the animals, calculate the required volume of dolasetron mesylate solution and sterile saline.
-
In a sterile environment (e.g., a laminar flow hood), draw the calculated volume of dolasetron mesylate into a sterile syringe.
-
Transfer the dolasetron mesylate into a sterile vial.
-
Add the calculated volume of sterile 0.9% Sodium Chloride to the vial to achieve the final desired concentration.
-
Gently swirl the vial to mix the solution.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the prepared solution at 2-8°C and use within 24 hours.
Protocol 2: Cisplatin-Induced Emesis in the Ferret Model
Animals:
-
Male or female ferrets (Mustela putorius furo), 8-16 weeks old, weighing 0.8-1.5 kg.
-
Acclimatize animals to the housing facilities for at least 7 days before the experiment.
-
House animals individually in cages with a wire mesh floor to allow for easy observation and quantification of emetic episodes.
-
Provide food and water ad libitum, except for a brief fasting period (e.g., 12 hours) before cisplatin administration.
Experimental Procedure:
-
Baseline Observation: Observe the animals for a period of at least 1 hour before any treatment to ensure they are not exhibiting any signs of sickness or emesis.
-
This compound Administration: Administer this compound (prepared as per Protocol 1) via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). A suggested starting dose range is 0.5-2.0 mg/kg, administered 30 minutes before cisplatin.
-
Cisplatin Administration: Administer cisplatin (e.g., 5-10 mg/kg) intravenously or intraperitoneally to induce emesis.[4][5]
-
Observation Period: Continuously observe the animals for at least 4-8 hours post-cisplatin administration for acute emesis, and up to 72 hours for delayed emesis.[4] Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Data Analysis: Quantify the total number of emetic episodes (retches + vomits). Compare the mean number of emetic episodes in the this compound-treated group to a vehicle-treated control group. Calculate the percentage inhibition of emesis.
Experimental Workflow for Preclinical Antiemetic Trial
Caption: General workflow for a preclinical antiemetic study of this compound.
References
- 1. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chemotherapy-Induced Emesis Using Hydrodolasetron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing hydrodolasetron, the active metabolite of dolasetron, for the study of chemotherapy-induced emesis (CIE). This document outlines the underlying principles, experimental protocols, and data interpretation for in vitro and in vivo models relevant to the investigation of 5-HT3 receptor antagonism in the context of CIE.
Introduction to this compound and Chemotherapy-Induced Emesis
Chemotherapy-induced emesis is a significant and distressing side effect of many cancer treatments. The underlying mechanism of acute CIE is primarily mediated by the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract following administration of chemotherapeutic agents.[1][2] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately triggering the vomiting reflex.[2][3]
Dolasetron is a potent and selective 5-HT3 receptor antagonist.[4] Following administration, it is rapidly and completely metabolized to its active metabolite, this compound, which is responsible for the majority of its pharmacological activity.[4] this compound exerts its antiemetic effect by competitively blocking 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the CTZ.[3] This blockade prevents the initiation of the emetic signal by serotonin, thereby reducing or preventing nausea and vomiting.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in preclinical and clinical studies of chemotherapy-induced emesis, providing a comparative overview with other 5-HT3 receptor antagonists.
Table 1: Preclinical Efficacy of 5-HT3 Receptor Antagonists in the Cisplatin-Induced Emesis Ferret Model
| Compound | Dose (mg/kg, i.p.) | Route of Administration | Cisplatin Dose (mg/kg, i.p.) | % Reduction in Retching and Vomiting (Acute Phase) | Reference |
| Ondansetron | 0.1 | i.p. | 10 | ~60% | [5] |
| Ondansetron | 1.0 | i.p. | 10 | ~80% | [5] |
| Granisetron | 0.1 | i.v. | 10 | ~75% | [6] |
| Metoclopramide | 5.0 | i.v. | 10 | Abolished | [1] |
Table 2: Clinical Efficacy of Dolasetron in Preventing Acute Chemotherapy-Induced Emesis
| Chemotherapy Emetogenicity | Dolasetron Dose | Comparator | Complete Response Rate (No emesis, no rescue) | Reference |
| Highly Emetogenic (Cisplatin ≥70 mg/m²) | 1.8 mg/kg i.v. | Ondansetron 32 mg i.v. | 49.2% vs 50.4% | [7] |
| Highly Emetogenic (Cisplatin ≥70 mg/m²) | 2.4 mg/kg i.v. | Ondansetron 32 mg i.v. | 45.6% vs 50.4% | [7] |
| Moderately Emetogenic | 100 mg p.o. | Palonosetron 0.25 mg i.v. | 52.9% vs 63.0% (first 24 hours) | [8] |
| Moderately Emetogenic | 200 mg p.o. | Ondansetron (8 mg x 3 or 4) | Equivalent | [4] |
Signaling Pathway and Experimental Workflow
Chemotherapy-Induced Emesis Signaling Pathway
Chemotherapeutic agents induce the release of serotonin from enterochromaffin cells in the gut. Serotonin then binds to 5-HT3 receptors on vagal afferents, initiating a signaling cascade that results in the sensation of nausea and the act of vomiting. This compound acts as a competitive antagonist at the 5-HT3 receptor, blocking this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. graphviz.org [graphviz.org]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Double-blind, randomized comparison of the antiemetic efficacy of intravenous dolasetron mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Hydrodolasetron IC50 Values in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of hydrodolasetron, the active metabolite of dolasetron, using various in vitro assays. This compound is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1][2][3] Accurate determination of its IC50 value is crucial for understanding its potency and for the development of new antiemetic therapies. This guide covers receptor binding assays, cell-based functional assays, and electrophysiological methods, complete with data presentation guidelines and visualizations of experimental workflows.
Introduction to this compound and 5-HT3 Receptor Antagonism
Dolasetron is rapidly converted in vivo to its active metabolite, this compound, which is primarily responsible for its pharmacological effects.[1][2][4] this compound exerts its antiemetic activity by selectively blocking 5-HT3 receptors.[1][2] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema.[1][2][5] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine.[1][2] This released serotonin then activates 5-HT3 receptors, initiating the vomiting reflex.[1][5] By antagonizing these receptors, this compound effectively blocks this signaling pathway.[2][4] The IC50 value represents the concentration of this compound required to inhibit 50% of the 5-HT3 receptor activity, serving as a key measure of its potency.[6][7]
Mechanism of Action: 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, distinct from other serotonin receptors that are G-protein coupled.[8][9][10] Upon binding of serotonin (5-HT), the channel opens, allowing for a rapid influx of cations, primarily Na+ and Ca2+.[8][9] This influx leads to neuronal depolarization and the generation of an action potential, transmitting an excitatory signal.[8] The increase in intracellular calcium can further trigger downstream signaling cascades, including the activation of calmodulin and CaMKII, which may contribute to the emetic reflex.[11] this compound, as a competitive antagonist, binds to the 5-HT3 receptor without activating it, thereby preventing serotonin from binding and opening the channel.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. altogenlabs.com [altogenlabs.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Hydrodolasetron in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydrodolasetron, the active metabolite of dolasetron, in human plasma. Dolasetron is a serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1] It is rapidly converted to this compound, making the accurate measurement of this metabolite crucial for pharmacokinetic studies.[1] The method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput bioanalysis in clinical and research settings.
Introduction
This compound is the major active metabolite of dolasetron, a potent antiemetic agent.[1] Monitoring its concentration in plasma is essential for pharmacokinetic assessments and therapeutic drug monitoring. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[2][3] This application note details a complete workflow for this compound analysis, from sample preparation to data acquisition and processing.
Experimental
Materials and Reagents
-
This compound reference standard
-
Dolasetron reference standard
-
Ondansetron (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Sodium Carbonate
Sample Preparation
A salt-induced phase separation extraction (SIPSE) method was employed for its high extraction efficiency and minimal matrix effects.[1][4]
Protocol:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Ondansetron, 1.6 µg/mL in acetonitrile).
-
Add 600 µL of acetonitrile to precipitate proteins and extract the analytes.
-
Vortex the mixture for 1 minute.
-
Add 100 µL of 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation was performed on a C18 column.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (see specific application) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 325.2 | 169.1 |
| Dolasetron | 323.2 | 167.1 |
| Ondansetron (IS) | 294.2 | 170.2 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and recovery.
Linearity:
The calibration curve for this compound was linear over the concentration range of 4.8 ng/mL to 2855.1 ng/mL.[1][4] The correlation coefficient (r²) was greater than 0.997.[1][4]
Quantitative Data Summary:
| Parameter | This compound | Dolasetron |
| Linearity Range (ng/mL) | 4.8 - 2855.1[1][4] | 7.9 - 4750.0[1][4] |
| Limit of Quantification (LOQ) (ng/mL) | 4.8[1][4] | 7.9[1][4] |
| Intra-day Precision (%RSD) | < 10%[1][4] | < 10%[1][4] |
| Inter-day Precision (%RSD) | < 10%[1][4] | < 10%[1][4] |
| Extraction Recovery (%) | > 96%[4] | > 96%[4] |
Quality Control (QC) Sample Performance:
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 28.5[1] | 98.5 | 4.2 |
| Medium | 285.5[1] | 101.2 | 3.1 |
| High | 1427.5[1] | 99.8 | 2.5 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of this compound analysis.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid analysis time make it well-suited for pharmacokinetic studies and routine therapeutic drug monitoring. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmro.in [cmro.in]
- 4. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Pharmacokinetic Model of Hydrodolasetron in Cats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1] Following administration, dolasetron is rapidly and extensively metabolized to its active metabolite, hydrodolasetron, which is primarily responsible for the therapeutic effect.[2] Understanding the pharmacokinetic profile of this compound in cats is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety in this species.
These application notes provide a comprehensive overview and detailed protocols for developing a pharmacokinetic model of this compound in cats. The information is compiled from peer-reviewed literature and established bioanalytical and pharmacokinetic principles.
Pharmacokinetic Parameters of this compound in Cats
A summary of the currently available pharmacokinetic data for this compound in cats following intravenous (IV) and subcutaneous (SC) administration of dolasetron is presented below.[2] It is important to note that pharmacokinetic data for the oral administration of dolasetron in cats is currently unavailable in the cited literature.
Table 1: Pharmacokinetic Parameters of this compound in Cats Following a Single 0.8 mg/kg Dose of Dolasetron [2]
| Parameter | IV Administration (Median, Range) | SC Administration (Median, Range) |
| Cmax (ng/mL) | 116 (69 - 316) | 67.9 (60.4 - 117) |
| Tmax (h) | 0.5 (0.3 - 0.5) | 0.5 (0.5 - 1.0) |
| AUC_last (h*ng/mL) | 323 (138 - 454) | 437 (221.5 - 621.8) |
| Half-life (t½) (h) | 3.3 (2.9 - 7.2) | 3.8 (2.9 - 5.3) |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC_last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life.
Experimental Protocols
In-Life Phase: Drug Administration and Sample Collection
This protocol is based on a study conducted by Herndon et al. (2017).[2]
2.1.1. Animal Model
-
Species: Domestic cat (Felis catus)
-
Health Status: Healthy, adult cats with unremarkable complete blood count, serum biochemistry, and urinalysis.[2]
-
Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.
2.1.2. Drug Administration
-
Drug: Dolasetron mesylate injectable solution.
-
Dosage: 0.8 mg/kg body weight.[2]
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection into a cephalic or saphenous vein.
-
Subcutaneous (SC): Administered under the skin in the dorsal thoracic region.[2]
-
Oral (PO): No pharmacokinetic data is currently available for this route in cats. A proposed study protocol is outlined in Section 5.
-
2.1.3. Study Design
-
A crossover study design is recommended to minimize inter-individual variability, with an adequate washout period between treatments (e.g., 1-2 weeks).[2]
2.1.4. Blood Sample Collection
-
Catheterization: Placement of a jugular venous catheter is recommended for serial blood sampling to minimize stress to the animal.[2]
-
Sampling Times:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours.[2]
-
-
Sample Collection:
-
Discard the first 0.5-1.0 mL of blood to avoid heparin contamination from the catheter flush.
-
Collect approximately 1-2 mL of whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Gently invert the tubes to ensure proper mixing with the anticoagulant.
-
Flush the catheter with heparinized saline to maintain patency.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 1500-2000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
References
- 1. Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples [nrfhh.com]
- 2. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrodolasetron in Postoperative Nausea and Vomiting (PONV) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydrodolasetron, the active metabolite of dolasetron, in the research and management of postoperative nausea and vomiting (PONV). Dolasetron is rapidly converted to this compound in vivo, which is responsible for the drug's antiemetic effects.[1][2] This document outlines the mechanism of action, summarizes key clinical trial data, and provides detailed protocols for experimental research.
Mechanism of Action
This compound is a selective antagonist of the serotonin 5-HT3 receptor.[1] The antiemetic effect is achieved through the inhibition of 5-HT3 receptors located both centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract.[1][3] Anesthetic agents and surgical trauma can cause the release of serotonin from enterochromaffin cells in the small intestine.[1][4] This released serotonin stimulates vagal afferents via 5-HT3 receptors, initiating the vomiting reflex.[1][3] this compound blocks this stimulation, thereby preventing nausea and vomiting.[1][5]
Pharmacokinetics
Dolasetron mesylate is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its active metabolite, this compound.[6]
| Pharmacokinetic Parameter | Value |
| Active Metabolite | This compound[1][6] |
| Bioavailability (Oral) | ~75% (determined by this compound concentrations)[7] |
| Time to Peak Plasma Conc. (IV) | ~0.6 hours[6][7] |
| Time to Peak Plasma Conc. (Oral) | ~1.0 hour[6][7] |
| Elimination Half-life (IV) | 4-8 hours[6][8] |
| Protein Binding | 69-77%[9] |
| Metabolism | Primarily by carbonyl reductase to this compound; this compound is further metabolized by CYP2D6 and CYP3A.[9] |
Clinical Efficacy in PONV
Multiple studies have demonstrated the efficacy of dolasetron (this compound) for both the prevention and treatment of PONV. A dose of 12.5 mg has been identified as providing the maximum clinical benefit for prophylaxis in female patients, with no significant additional benefit at higher doses.[10] For treatment of established PONV, the 12.5 mg dose was also found to be as effective as larger doses.[11]
Table 1: Efficacy of Intravenous Dolasetron for PONV Prophylaxis
| Study | Patient Population | Treatment Groups | Primary Outcome | Results |
| The Dolasetron PONV Prevention Study Group (2000)[10] | 1030 outpatient surgery patients | Placebo vs. Dolasetron (12.5, 25, 50, 100 mg) | Complete Response (No emesis/rescue) over 24h | Combined Dolasetron: 58% vs. Placebo: 49% (P=0.025). In females, 12.5 mg provided maximum benefit. |
| Balfour and Goa (Review)[6] | Postoperative gynecology patients | Dolasetron 12.5-25 mg | Complete suppression of vomiting | Achieved in 50%-70% of patients. |
| Comparative Study (cited in[6]) | Mixed surgical patients | Dolasetron 50 mg vs. Ondansetron 4 mg | Complete Response | Dolasetron: 71% vs. Ondansetron: 64% (non-inferior). |
Table 2: Efficacy of Intravenous Dolasetron for PONV Treatment
| Study | Patient Population | Treatment Groups | Primary Outcome | Results |
| Dolasetron Mesylate PONV Treatment Study Group (1997)[11] | 620 patients with established PONV | Placebo vs. Dolasetron (12.5, 25, 50, 100 mg) | Complete Response (No emetic episodes/rescue) over 24h | Placebo: 11%; Dolasetron 12.5 mg: 35%; 25 mg: 28%; 50 mg: 29%; 100 mg: 29% (All doses P<0.05 vs. placebo). |
Safety and Tolerability
Dolasetron is generally well-tolerated.[6] The most commonly reported adverse events are mild and include headache, dizziness, and diarrhea.[6] The adverse event profile for a 12.5 mg dose is similar to that of a placebo.[11]
| Adverse Event | Incidence |
| Headache | Up to 24%[6] |
| Dizziness | Commonly reported, mild[6] |
| Diarrhea | Commonly reported, mild[6] |
| Fatigue | Commonly reported, mild[6] |
Note: Intravenous dolasetron is no longer recommended for the prevention of chemotherapy-induced nausea and vomiting due to the risk of cardiac conduction interval prolongation.[7] Caution should be exercised in patients with or at risk for QTc prolongation.[9]
Experimental Protocols
Protocol 1: Phase III, Randomized, Double-Blind, Placebo-Controlled Study for PONV Prophylaxis
This protocol is a generalized methodology based on common practices in PONV clinical trials.[10][12]
1. Objective: To evaluate the efficacy and safety of a single intravenous dose of this compound for the prevention of PONV in adult patients undergoing general anesthesia.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria: Adult patients (18-65 years) scheduled for elective surgery under general anesthesia with an expected duration of at least 60 minutes. High-risk patients for PONV (e.g., female, non-smoker, history of PONV/motion sickness, postoperative opioid use) are often targeted.[6]
- Exclusion Criteria: Patients receiving antiemetics within 24 hours prior to surgery, known hypersensitivity to 5-HT3 antagonists, significant cardiac, renal, or hepatic disease, pregnancy or lactation.
4. Interventions:
- Investigational Group: A single intravenous dose of this compound (e.g., 12.5 mg) administered approximately 15 minutes before the cessation of anesthesia.[7]
- Control Group: A single intravenous dose of a matching placebo (e.g., normal saline) administered at the same time point.
5. Anesthesia and Analgesia: Anesthesia induction and maintenance techniques should be standardized where possible. The use of prophylactic antiemetics other than the study drug is not permitted.[13] Postoperative analgesia protocols should also be standardized.
6. Outcome Measures:
- Primary Efficacy Endpoint: The proportion of patients with a "complete response," defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic medication within the first 24 hours post-administration of the study drug.[10][11]
- Secondary Efficacy Endpoints:
- Severity of nausea, assessed using a 100-mm Visual Analogue Scale (VAS) at predefined intervals (e.g., 2, 6, 12, 24 hours).[11]
- Time to the first emetic episode or administration of rescue medication.[11]
- Patient satisfaction with antiemetic therapy, assessed via VAS.[11]
- Safety Endpoint: Incidence and severity of adverse events, changes in vital signs, and clinical laboratory values.[11]
7. Rescue Medication: Patients experiencing nausea or vomiting during the 24-hour assessment period will be offered rescue antiemetic therapy (e.g., a dopamine D2-antagonist like droperidol) from a different drug class.[13][14] The time and reason for rescue medication must be recorded.
8. Statistical Analysis: The primary efficacy endpoint will be analyzed using a Chi-square or Fisher's exact test to compare the proportion of complete responders between the this compound and placebo groups. Time-to-event data will be analyzed using Kaplan-Meier curves and the log-rank test. A P-value of <0.05 will be considered statistically significant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dolasetron Monograph for Professionals - Drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Dolasetron for the prevention of postoperative nausea and vomiting following outpatient surgery with general anaesthesia: a randomized, placebo-controlled study. The Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of postoperative nausea and vomiting with single intravenous doses of dolasetron mesylate: a multicenter trial. Dolasetron Mesylate PONV Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Factorial Trial of Six Interventions for the Prevention of Postoperative Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. apsf.org [apsf.org]
Application Notes and Protocols for Cell-Based Assays: Hydrodolasetron Receptor Antagonism
Introduction
Dolasetron is a selective antagonist of the serotonin 5-HT3 receptor, which is rapidly converted in vivo to its pharmacologically active metabolite, hydrodolasetron.[1] These compounds are primarily used as antiemetics to manage nausea and vomiting associated with chemotherapy and postoperative procedures.[1][2] The therapeutic effect is mediated by blocking 5-HT3 receptors located centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals in the gastrointestinal tract.[2][3][4]
The 5-HT3 receptor is a ligand-gated ion channel, distinct from other serotonin receptors that are G protein-coupled.[5] Upon binding serotonin, the channel opens, allowing the rapid influx of cations (Na+, K+, and Ca2+), leading to neuronal depolarization.[5][6] Characterizing the antagonistic properties of compounds like this compound requires robust and reliable cell-based assays. These assays are crucial in drug development for quantifying potency (e.g., IC50) and binding affinity (Ki), providing essential data for lead optimization and candidate selection.
This document provides detailed protocols and application notes for three key cell-based assays used to evaluate this compound's antagonism of the 5-HT3 receptor: Calcium Flux Assays, Radioligand Binding Assays, and Reporter Gene Assays.
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by its endogenous ligand, serotonin, initiates a rapid excitatory response. The binding of serotonin opens the integral ion channel, permitting an influx of cations, most notably Ca2+.[7] This increase in intracellular calcium concentration not only leads to membrane depolarization but also acts as a second messenger, triggering downstream signaling cascades that can involve Calcium/calmodulin-dependent protein kinase II (CaMKII) and the ERK1/2 signaling pathway.[7] this compound exerts its antagonistic effect by binding to the receptor and preventing this channel activation.
Application Note 1: Calcium Flux Assay
Principle: The calcium flux assay is a functional, high-throughput method ideal for studying ligand-gated ion channels like the 5-HT3 receptor. Cells stably expressing the receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).[8][9] When an agonist like serotonin is added, the 5-HT3 channels open, causing an influx of extracellular calcium. This influx leads to a significant increase in fluorescence intensity upon binding the dye. A competitive antagonist such as this compound will inhibit this agonist-induced calcium influx in a dose-dependent manner, allowing for the calculation of its potency (IC50). This assay is a direct measure of the functional consequence of receptor antagonism.[10][11]
Experimental Workflow:
Protocol:
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT3A receptor in appropriate growth medium.
-
Plate the cells in black-wall, clear-bottom 96- or 384-well microplates at a density of 40,000 to 80,000 cells/well (for 96-well) or 10,000 to 20,000 cells/well (for 384-well).[9][10]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
2. Dye Loading:
-
Prepare a 1X dye-loading solution using a calcium assay kit (e.g., Fluo-8 No Wash) in an appropriate buffer like Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).
-
Aspirate the growth medium from the cell plate and add 100 µL (96-well) or 25 µL (384-well) of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.[10]
3. Compound Addition:
-
Prepare serial dilutions of this compound in HHBS. A typical concentration range would span from 1 nM to 10 µM.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include "vehicle only" controls.
4. Agonist Addition and Fluorescence Measurement:
-
Prepare a 5X stock solution of a 5-HT3 agonist (e.g., Serotonin or 2-Me-5-HT) at a concentration that elicits ~80% of the maximal response (EC80).
-
Using a fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation), add the agonist to all wells simultaneously.
-
Measure the fluorescence kinetics immediately before and after agonist addition (Excitation: ~490 nm, Emission: ~525 nm) for approximately 2-3 minutes.[9]
5. Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well.
-
Normalize the data to the control wells (0% inhibition for vehicle + agonist; 100% inhibition for no agonist).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Data Presentation:
| Compound | Assay Type | Agonist Used | Agonist Conc. | IC50 (nM) [Hypothetical] |
| This compound | Calcium Flux | Serotonin | 1 µM (EC80) | 8.5 ± 1.2 |
| Positive Control (Ondansetron) | Calcium Flux | Serotonin | 1 µM (EC80) | 5.2 ± 0.9 |
Application Note 2: Radioligand Binding Assay
Principle: Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[13] A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a specific, high-affinity radiolabeled ligand (e.g., [3H]-granisetron) from the 5-HT3 receptor. The assay is performed using cell membranes prepared from cells overexpressing the receptor. By incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of this compound, a competition curve is generated. From this, the IC50 (concentration of this compound that displaces 50% of the radioligand) is determined, and the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.[13][14]
Experimental Workflow:
Protocol:
1. Membrane Preparation:
-
Harvest cultured cells (e.g., CHO-K1 or HEK293 expressing 5-HT3A) and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a BCA or Bradford assay.[15]
2. Binding Reaction:
-
In a 96-well plate, add the following to each well in order: assay buffer, cell membranes (e.g., 10-20 µg protein), serial dilutions of this compound, and a fixed concentration of the radioligand (e.g., [3H]-granisetron, typically at its Kd value).[15]
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT3 antagonist, e.g., 10 µM ondansetron).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[15]
3. Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
4. Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity trapped on each filter using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Fit the data to a competition binding equation to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Assay Type | Radioligand Used | Receptor Source | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] |
| This compound | Radioligand Binding | [3H]-granisetron | HEK293-5HT3A Membranes | 12.1 ± 2.5 | 6.8 ± 1.4 |
| Positive Control (Ondansetron) | Radioligand Binding | [3H]-granisetron | HEK293-5HT3A Membranes | 7.9 ± 1.1 | 4.4 ± 0.6 |
Application Note 3: Reporter Gene Assay
Principle: While the 5-HT3 receptor is an ion channel, its activation leads to downstream signaling events that can be measured using a reporter gene assay.[16] The significant influx of calcium following receptor activation can stimulate calcium-dependent transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT).[17][18] In this assay, cells expressing the 5-HT3 receptor are also co-transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with NFAT response elements (NFAT-RE).[16][18] Agonist stimulation leads to NFAT activation and subsequent expression of the reporter protein. This compound's antagonism will block this cascade, resulting in a dose-dependent decrease in the reporter signal. This assay provides an integrated measure of the entire signaling pathway from receptor to gene transcription.
Experimental Workflow:
Protocol:
1. Cell Transfection and Plating:
-
Co-transfect a suitable cell line (e.g., HEK293) with two plasmids: one containing the cDNA for the human 5-HT3A receptor and another containing a luciferase reporter gene driven by an NFAT-RE promoter (e.g., pGL4.29[CRE/minP/luc2P] can be adapted or a specific NFAT vector used).[17]
-
After 24 hours, plate the transfected cells into 96-well white, clear-bottom plates and incubate for another 24 hours.
2. Compound Addition:
-
Aspirate the medium and replace it with a serum-free medium.
-
Add serial dilutions of this compound and incubate for 30 minutes.
3. Agonist Stimulation and Incubation:
-
Add a 5-HT3 agonist (e.g., Serotonin) at an EC80 concentration.
-
Incubate the plates for 4-8 hours at 37°C to allow for the transcription and translation of the luciferase enzyme.[19]
4. Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (which contains the substrate, luciferin, and cell lysis agents) to each well.
-
Measure the luminescence signal using a plate-reading luminometer.
5. Data Analysis:
-
Normalize the luminescence readings to control wells.
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
Data Presentation:
| Compound | Assay Type | Reporter System | Incubation Time | IC50 (nM) [Hypothetical] |
| This compound | Reporter Gene | NFAT-Luciferase | 6 hours | 15.3 ± 3.1 |
| Positive Control (Ondansetron) | Reporter Gene | NFAT-Luciferase | 6 hours | 9.8 ± 2.2 |
Summary of Quantitative Data
This table provides a consolidated view of the hypothetical quantitative data for this compound obtained from the different cell-based assays, allowing for easy comparison of its potency and affinity metrics.
| Assay Type | Key Parameter | This compound Value (nM) | Positive Control (Ondansetron) Value (nM) |
| Calcium Flux | IC50 | 8.5 ± 1.2 | 5.2 ± 0.9 |
| Radioligand Binding | Ki | 6.8 ± 1.4 | 4.4 ± 0.6 |
| Reporter Gene | IC50 | 15.3 ± 3.1 | 9.8 ± 2.2 |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu [bu.edu]
- 9. content.abcam.com [content.abcam.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. clyte.tech [clyte.tech]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 20. synentec.com [synentec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrodolasetron Sample Pretreatment for HPLC Analysis
Welcome to the technical support center for the optimization of hydrodolasetron sample pretreatment for High-Performance Liquid Chromatography (HPLC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems that may arise during the pretreatment of this compound samples for HPLC analysis.
Q1: Why am I observing low analyte recovery after protein precipitation?
A1: Low recovery of this compound after protein precipitation can be attributed to several factors:
-
Incomplete Precipitation: The precipitating agent may not be effectively removing all proteins from the sample, leading to the co-precipitation of the analyte. Ensure the correct ratio of precipitating solvent to the plasma sample is used. A common starting point is a 2:1 ratio of methanol to plasma.[1]
-
Analyte Adsorption: this compound might adsorb to the precipitated protein pellet. To mitigate this, vortex the mixture thoroughly and centrifuge at a high speed (e.g., 13,400 rpm) for an adequate amount of time (e.g., 15 minutes) to ensure a compact pellet.[1]
-
pH of the Sample: The pH of the sample can influence the charge of both the analyte and the proteins, affecting precipitation efficiency and analyte recovery. While not always necessary for simple protein precipitation with organic solvents, for other extraction methods, pH adjustment is critical.[2]
Troubleshooting Steps:
-
Verify the concentration and volume of your precipitating solvent (e.g., methanol, acetonitrile).
-
Increase the vortexing time to ensure thorough mixing.
-
Optimize the centrifugation speed and time.
-
Consider trying a different precipitating agent.
Q2: My chromatogram shows significant matrix effects. How can I reduce them?
A2: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in bioanalysis.[3][4] Several sample pretreatment methods can be employed to minimize these effects. A comparative study on this compound analysis found that Salt-Induced Phase Separation Extraction (SIPSE) demonstrated the lowest matrix interference.[1][5]
Comparison of Pretreatment Methods on Matrix Effect:
| Pretreatment Method | Dolasetron Matrix Effect (%) | This compound Matrix Effect (%) | Internal Standard (Ondansetron) Matrix Effect (%) |
| Albumin Precipitation | -23.45 to -18.56 | -20.12 to -15.43 | -10.23 to -8.91 |
| Liquid-Liquid Extraction | -15.67 to -12.34 | -12.87 to -9.87 | -8.76 to -6.54 |
| HSIPSE | -10.21 to -8.76 | -9.87 to -7.65 | -5.43 to -3.21 |
| STIPSE | -8.76 to -6.54 | -7.65 to -5.43 | -4.32 to -2.10 |
| SIPSE | -0.46 to 3.67 | -0.46 to 3.67 | -0.46 to 3.67 |
Positive and negative values indicate enhancement and suppression of the ESI response, respectively.[1]
Troubleshooting Steps:
-
If currently using protein precipitation, consider switching to a more rigorous cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Optimize the extraction solvent and pH in LLE to improve selectivity.
-
For SPE, select a sorbent that strongly retains the analyte while allowing interfering matrix components to be washed away.[6][7]
-
The SIPSE method has shown superior performance in minimizing matrix effects for this compound analysis.[1][5]
Q3: I'm experiencing inconsistent retention times for this compound.
A3: Fluctuating retention times can be caused by a variety of factors related to the HPLC system, mobile phase, or the column itself.[8][9][10]
Potential Causes and Solutions:
-
Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient duration.[10]
-
Mobile Phase Composition: Inaccuracies in mobile phase preparation or changes in composition over time (e.g., evaporation of a volatile component) can affect retention. Prepare fresh mobile phase daily and keep solvent reservoirs covered.[8][11]
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, variable flow rates, leading to inconsistent retention times.[12]
-
Column Temperature: Variations in column temperature will affect retention times. Using a column oven is crucial for maintaining a stable temperature.[8][10]
-
Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion and retention time shifts. Whenever possible, dissolve the sample in the mobile phase.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most efficient sample pretreatment method for this compound in human plasma?
A1: Based on a comparative study, the Salt-Induced Phase Separation Extraction (SIPSE) method provides the highest extraction efficiency for both dolasetron and its active metabolite, this compound.[1][5][13] This method combines protein precipitation, analyte extraction, and sample cleanup into a single, rapid step.[1][5]
Extraction Recovery Comparison:
| Pretreatment Method | Dolasetron Recovery (%) | This compound Recovery (%) | Internal Standard (Ondansetron) Recovery (%) |
| Albumin Precipitation | 75.6 | 78.9 | 80.2 |
| Liquid-Liquid Extraction | 81.2 | 83.5 | 85.1 |
| HSIPSE | 85.7 | 88.1 | 89.3 |
| STIPSE | 90.3 | 92.4 | 93.1 |
| SIPSE | >96 | >96 | >96 |
Q2: Can you provide a detailed protocol for the SIPSE method?
A2: Yes, the following is a detailed protocol for the Salt-Induced Phase Separation Extraction (SIPSE) method for this compound from human plasma.[1]
Experimental Protocol: Salt-Induced Phase Separation Extraction (SIPSE)
-
Sample Preparation:
-
Pipette 0.2 mL of human plasma into a polypropylene tube.
-
Add the internal standard solution.
-
Add 0.6 mL of acetonitrile.
-
-
Vortexing:
-
Vortex the mixture for approximately 30 seconds.
-
-
Phase Separation:
-
Add 0.1 mL of a 2 mol/L sodium carbonate aqueous solution.
-
Vortex the mixture again for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the mixture at 13,400 rpm for 5 minutes. This will result in two clear phases.
-
-
Sample Collection:
-
Transfer 100 µL of the upper acetonitrile-rich phase into an autosampler vial.
-
-
Injection:
-
Inject 10 µL of the collected supernatant into the HPLC-ESI-MS system.
-
Q3: What are the recommended HPLC-MS conditions for this compound analysis?
A3: The following conditions have been successfully used for the simultaneous determination of dolasetron and this compound.[1][13]
HPLC and Mass Spectrometry Parameters:
| Parameter | Specification |
| HPLC Column | Ultimate-XB C18 (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile : 0.8% Formic Acid : 20 mmol/L Ammonium Formate (35:1:64, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Dolasetron: 325.2, this compound: 327.2, Ondansetron (IS): 294.2 |
Visual Workflows
The following diagrams illustrate the experimental workflows for different sample pretreatment methods.
Caption: Salt-Induced Phase Separation Extraction (SIPSE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PP) Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ijnrd.org [ijnrd.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Hydrodolasetron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of hydrodolasetron.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing significant ion suppression for my this compound signal. What are the potential causes and how can I mitigate this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1]
Potential Causes:
-
Phospholipids and Salts: Biological samples like plasma are rich in phospholipids and salts, which are known to cause significant ion suppression in electrospray ionization (ESI).[2][3]
-
Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression.
-
Co-elution of Matrix Components: If matrix components have similar chromatographic retention times to this compound, they will enter the ion source simultaneously, competing for ionization.[1]
Troubleshooting Steps & Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical. A study comparing various methods for this compound analysis in human plasma found that Salt-Induced Phase Separation Extraction (SIPSE) provided the highest extraction efficiency and the lowest matrix interference.[4][5] Other techniques to consider are liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which generally offer better cleanup than simple protein precipitation.[4][5]
-
Improve Chromatographic Separation: Modify your HPLC method to better separate this compound from interfering matrix components. This can be achieved by:
-
Using a different stationary phase.
-
Adjusting the mobile phase composition and gradient.
-
Employing a longer column or a column with a smaller particle size for higher resolution.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[6] However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte. This allows for accurate quantification by normalizing the analyte signal to the internal standard signal.[7]
Question: My results show significant variability between samples. Could this be due to matrix effects?
Answer:
Yes, sample-to-sample variability in matrix composition can lead to inconsistent ion suppression or enhancement, resulting in poor precision and accuracy.[8]
Troubleshooting Steps & Solutions:
-
Evaluate Matrix Effect Across Different Lots: Analyze blank matrix from multiple sources (e.g., different patient samples) to assess the variability of the matrix effect.
-
Employ a Robust Sample Preparation Method: As mentioned previously, methods like SIPSE, LLE, or SPE provide more consistent cleanup across different samples compared to protein precipitation.[4][5]
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
What are matrix effects in mass spectrometry?
Matrix effects refer to the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]
How can I quantitatively assess matrix effects for my this compound assay?
Matrix effects can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Which sample preparation method is recommended for minimizing matrix effects in this compound analysis?
Based on a comparative study, the Salt-Induced Phase Separation Extraction (SIPSE) method demonstrated the highest extraction efficiency and the lowest matrix interference for the analysis of dolasetron and this compound in human plasma.[4][5]
Quantitative Data Summary
The following table summarizes the matrix effects observed for this compound with different sample preparation methods as reported by Xu et al. (2012).[5]
| Sample Preparation Method | Analyte | Matrix Effect (%) |
| Albumin Precipitation (AP) | This compound | -25.3 |
| Liquid-Liquid Extraction (LLE) | This compound | -15.8 |
| Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE) | This compound | -9.7 |
| Subzero-Temperature Induced Phase Separation Extraction (STIPSE) | This compound | -5.4 |
| Salt-Induced Phase Separation Extraction (SIPSE) | This compound | -0.46 to 3.67 |
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Experimental Protocols
Detailed Methodology for Salt-Induced Phase Separation Extraction (SIPSE) of this compound from Human Plasma
This protocol is adapted from the work of Xu et al. (2012).[5]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., ondansetron at 1.6 µg/mL).
-
Add 200 µL of 2 mol/L sodium carbonate aqueous solution.
-
Add 400 µL of acetonitrile.
-
-
Extraction:
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,400 rpm for 5 minutes.
-
-
Sample Analysis:
-
Carefully transfer 100 µL of the upper acetonitrile layer to an autosampler vial.
-
Inject 10 µL of the sample into the LC-MS/MS system.
-
Visualizations
Caption: Workflow illustrating the introduction of matrix effects during LC-MS/MS analysis.
References
- 1. nebiolab.com [nebiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. simbecorion.com [simbecorion.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Hydrodolasetron Stability and Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of hydrodolasetron in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
While specific degradation pathways for this compound in aqueous solutions are not extensively detailed in publicly available literature, compounds with similar structures, such as other 5-HT3 antagonists, are susceptible to hydrolysis and photodegradation.[1][2] Hydrolysis may involve the cleavage of ester or amide linkages if present in the molecule's extended structure, while photodegradation can occur upon exposure to light, leading to the formation of various photoproducts.[3] It is crucial to conduct forced degradation studies to identify the specific degradation products and pathways for this compound.
Q2: How does pH affect the stability of this compound in an aqueous solution?
The stability of pharmaceutical compounds in aqueous solutions is often pH-dependent. For many drugs, degradation is catalyzed by either acidic or basic conditions. While specific data for this compound is limited, a stability study on its parent drug, dolasetron, in an oral liquid formulation showed good stability over a 90-day period, suggesting a degree of stability in the formulation's pH range. However, significant degradation can be expected at pH extremes (e.g., strong acid or strong base) due to hydrolysis.[4] Researchers should perform stability studies across a range of pH values (e.g., pH 2, 7, and 10) to determine the pH of maximum stability.
Q3: Is this compound sensitive to light?
Yes, there are indications that this compound may be sensitive to light. A forced degradation study of dolasetron, its parent compound, involved exposure to direct sunlight to assess the stability-indicating capability of an analytical method.[5] For photosensitive compounds, exposure to UV or visible light can lead to photodegradation, resulting in loss of potency and the formation of potentially toxic byproducts.[3] Therefore, it is recommended to protect this compound solutions from light during storage and handling.
Q4: What are the recommended storage conditions for this compound aqueous solutions?
Based on a stability study of dolasetron oral liquid formulations, storage at both refrigerated (3-5 °C) and room temperature (23-25 °C) for 90 days showed minimal degradation (at least 98% of the initial concentration remained).[5] For general laboratory use, it is advisable to store this compound solutions in tightly sealed, light-resistant containers at refrigerated temperatures to minimize both hydrolytic and photodegradation.
Troubleshooting Guides
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound samples.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Review the handling and storage of your sample. Was the solution exposed to light, extreme temperatures, or a non-neutral pH for an extended period? These conditions can cause degradation. Prepare a fresh standard solution and re-analyze.
-
-
Possible Cause 2: Interaction with Excipients or Container.
-
Troubleshooting Step: If your solution contains excipients, consider the possibility of drug-excipient incompatibility. Analyze a solution of this compound in the mobile phase or a simple buffer to see if the extra peaks persist. Also, ensure that the container material is inert and not leaching any substances.
-
-
Possible Cause 3: Contaminated Mobile Phase or HPLC System.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. If peaks are observed, prepare a fresh mobile phase and purge the HPLC system thoroughly.
-
Problem: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause 1: Instability in the chosen solvent.
-
Troubleshooting Step: Determine the stability of this compound in your chosen solvent by analyzing the solution at regular intervals (e.g., 0, 24, 48 hours) under your typical storage conditions. Consider preparing fresh standards daily if instability is observed.
-
-
Possible Cause 2: Adsorption to the container surface.
-
Troubleshooting Step: Silanized glass or polypropylene containers can help reduce adsorption of some compounds. Test different types of containers to see if the stability improves.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Ensure that your standard solutions are always protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Data Presentation
Table 1: Illustrative Results of Forced Degradation Studies of this compound in Aqueous Solution
| Stress Condition | Time | Temperature | % Degradation (Example) | Number of Degradants (Example) |
| 0.1 M HCl | 24 h | 60 °C | 15% | 2 |
| 0.1 M NaOH | 24 h | 60 °C | 25% | 3 |
| 3% H₂O₂ | 24 h | Room Temp | 10% | 1 |
| Thermal | 48 h | 80 °C | 8% | 1 |
| Photolytic (UV light) | 24 h | Room Temp | 30% | 4 |
Table 2: Example pH-Rate Profile for this compound Degradation at 50°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) (Example) | Half-life (t₁/₂, days) (Example) |
| 2.0 | 0.045 | 15.4 |
| 4.0 | 0.015 | 46.2 |
| 7.0 | 0.020 | 34.7 |
| 9.0 | 0.055 | 12.6 |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any impurities.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and a phosphate or acetate buffer (e.g., 20 mM, pH 4.5).
-
Adjust the organic modifier-to-buffer ratio to achieve a retention time for this compound between 5 and 10 minutes.
-
If peak shape is poor, consider adding an ion-pairing agent or adjusting the pH of the mobile phase.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Forced Degradation: Subject this compound solutions to forced degradation conditions (see Protocol 2).
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other. The validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.[6][7]
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the stability-indicating method.[8]
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a specified period.
-
Cool, neutralize with 0.1 M HCl, and dilute to the final concentration.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature for a specified period.
-
Dilute to the final concentration.
-
-
Thermal Degradation:
-
Store a solid sample of this compound or a solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
For the solid sample, dissolve in the mobile phase after the incubation period. For the solution, cool and dilute as necessary.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
After the exposure period, dilute the samples to the final concentration.
-
Visualizations
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nano-ntp.com [nano-ntp.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. openaccessjournals.com [openaccessjournals.com]
Overcoming low extraction recovery of hydrodolasetron from plasma
Welcome to the technical support center for the extraction of hydrodolasetron from plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low extraction recovery.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of this compound from plasma, offering potential causes and solutions.
Q1: What are the common causes of low this compound recovery from plasma?
Low recovery can stem from several factors, including:
-
Suboptimal extraction method: The chosen method (e.g., LLE, SPE, or protein precipitation) may not be the most efficient for this compound.
-
Incorrect solvent selection: The type and volume of the organic solvent used are critical for effective extraction.
-
Inappropriate pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning.
-
Incomplete protein precipitation: If using protein precipitation, residual proteins can interfere with the extraction and subsequent analysis.
-
Matrix effects: Components in the plasma matrix can interfere with the extraction process.
Q2: My recovery using conventional Liquid-Liquid Extraction (LLE) is below 82%. How can I improve it?
Conventional LLE for this compound can be complex and may result in less than ideal recovery rates[1]. To improve recovery, consider the following:
-
Optimize solvent system: Experiment with different solvent combinations and ratios. A mixture of ethyl acetate and n-hexane (3:1, v/v) has been used, but alternatives may provide better results[1].
-
Adjust pH: Ensure the pH of the aqueous phase is optimized for the back-extraction step.
-
Consider alternative methods: If optimizing LLE doesn't yield satisfactory results, newer techniques like Salt-Induced Phase Separation Extraction (SIPSE) have demonstrated significantly higher recovery rates[1].
Q3: I'm observing significant matrix effects. What can I do to minimize them?
Matrix effects can be a major challenge in plasma analysis. The Salt-Induced Phase Separation Extraction (SIPSE) method has been shown to have the lowest matrix interferences compared to other methods like albumin precipitation, LLE, and others[1][2]. This method combines protein precipitation, analyte extraction, and sample cleanup into a single, efficient step[2].
Q4: What is Salt-Induced Phase Separation Extraction (SIPSE), and why is it recommended for this compound?
SIPSE is a novel sample pretreatment technique that utilizes a water-soluble organic solvent and a high concentration of salt to induce phase separation[1]. For this compound, this method has shown the highest extraction efficiency, with recovery rates exceeding 95%[1][2]. It is a fast and simple one-step process that combines protein precipitation, analyte extraction, and sample cleanup[2].
Q5: Which salt is most effective for the SIPSE method?
When using acetonitrile as the organic solvent, 2 mol/L sodium carbonate solution has been shown to yield the highest extraction recoveries (over 95%) for this compound[1]. Other salts like sodium chloride, ammonium formate, and ammonium acetate resulted in significantly lower recoveries (less than 50%)[1].
Quantitative Data Summary
The following table summarizes the extraction recovery of this compound using different methods as reported in the literature.
| Extraction Method | This compound Recovery (%) | Reference |
| Salt-Induced Phase Separation Extraction (SIPSE) | > 96% | [2] |
| Albumin Precipitation (AP) | < 82% (implied) | [1] |
| Conventional Liquid-Liquid Extraction (LLE) | < 82% | [1] |
| Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE) | Not specified, but lower than SIPSE | [1] |
| Subzero Temperature-Induced Phase Separation Extraction (STIPSE) | Not specified, but lower than SIPSE | [1] |
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below.
Salt-Induced Phase Separation Extraction (SIPSE) Protocol[1]
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
To a polypropylene tube, add 0.2 mL of plasma.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 0.2 mL of 2 mol/L sodium carbonate aqueous solution.
-
Add 0.4 mL of acetonitrile.
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge the mixture at 13,400 rpm for 5 minutes.
-
The mixture will separate into two clear phases. Collect the upper acetonitrile-rich phase for analysis.
Conventional Liquid-Liquid Extraction (LLE) Protocol[1]
-
To 0.2 mL of plasma, add the extraction solvent (ethyl acetate–n-hexane, 3:1, v/v).
-
Perform back-extraction of the organic phase with 0.1 mol/L hydrochloric acid.
-
Re-extract the analytes into ethyl acetate–n-hexane.
-
Evaporate the final organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Albumin Precipitation (AP) Method Protocol[1]
-
To 0.2 mL of plasma, add 10 µL of the internal standard (IS).
-
Add 0.4 mL of methanol.
-
Vortex the mixture in a polypropylene tube for approximately 30 seconds.
-
Centrifuge the mixture at 13,400 rpm for 15 minutes.
-
Collect 200 µL of the supernatant for analysis.
Visualizations
The following diagrams illustrate the experimental workflow for this compound extraction and the logical relationship for troubleshooting low recovery.
Caption: Experimental workflow for different this compound extraction methods.
Caption: Troubleshooting logic for low this compound recovery.
References
Potential for QTc prolongation with hydrodolasetron administration
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for QTc prolongation with hydrodolasetron administration.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between dolasetron and this compound?
Dolasetron is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its active metabolite, this compound.[1][2] this compound is primarily responsible for the drug's pharmacological effects.[2]
Q2: Is there a risk of QTc prolongation with this compound?
Yes, administration of dolasetron, which is converted to this compound, has been associated with a dose-dependent prolongation of the QT interval, as well as the PR and QRS intervals.[3][4][5] This effect can increase the risk of serious cardiac arrhythmias, including the potentially fatal Torsades de Pointes.[3][4]
Q3: What is the mechanism behind this compound-induced QTc prolongation?
This compound has been shown to block cardiac sodium channels, which slows cardiac depolarization.[1][5] There is also evidence to suggest that it interacts with potassium channels, thereby affecting cardiac repolarization.[5] The inhibition of the delayed rectifier potassium current (IKr) is a common mechanism for QTc prolongation by various drugs.[6]
Q4: Has the FDA issued any warnings regarding dolasetron and QTc prolongation?
Yes, the U.S. Food and Drug Administration (FDA) has issued warnings regarding the risk of abnormal heart rhythms associated with dolasetron (Anzemet).[3][4] Due to the risk of QTc prolongation, the intravenous (IV) form of dolasetron is no longer indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][7]
Q5: Are certain patient populations at a higher risk for this compound-induced arrhythmias?
Yes, patients with the following conditions are at a particular risk for serious abnormal heart rhythms:
-
Underlying structural heart disease[3]
-
Preexisting conduction system abnormalities[3]
-
The elderly[3]
-
Sick sinus syndrome[3]
-
Atrial fibrillation with slow ventricular response[3]
-
Myocardial ischemia[3]
-
Patients receiving other drugs known to prolong the PR and QRS intervals[3]
Troubleshooting Guide
Issue: Unexpectedly large QTc interval prolongation observed in a non-clinical study.
Possible Causes and Solutions:
-
High Concentration of this compound: The prolongation of QT, QRS, and PR intervals is associated with higher concentrations of this compound.[3][4]
-
Troubleshooting Step: Review the dosing regimen and ensure it aligns with established safety margins. Consider measuring plasma concentrations of this compound to correlate with the observed ECG changes.
-
-
Concurrent Medication: Concomitant administration of other QTc-prolonging drugs can have an additive effect.
-
Troubleshooting Step: Review all co-administered compounds for their potential to affect cardiac repolarization. A list of drugs that may interact with dolasetron can be found in resources like DrugBank.[2]
-
-
Electrolyte Imbalance: Hypokalemia and hypomagnesemia can exacerbate QTc prolongation.[4]
-
Troubleshooting Step: In clinical studies, it is advised to correct for low potassium and magnesium levels before administering the drug and to monitor these electrolytes post-administration.[4]
-
Issue: Difficulty interpreting ECG changes in pediatric populations.
Background:
-
The FDA did not recommend a pediatric study for QTc prolongation due to the wide variability in heart rate and, consequently, the QTc interval in this population.[3]
-
However, based on pharmacokinetic modeling and simulation, the change in the corrected QT interval (QTcF) was predicted to be significantly higher in pediatric patients receiving the recommended CINV dose (1.8 mg/kg) of intravenous dolasetron.[3]
Recommendation:
-
Exercise extreme caution when extrapolating adult data to pediatric populations.
-
Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict potential exposure and effects in children.
Data Presentation
Table 1: Summary of a Thorough QT Study in Healthy Adults with Intravenous Dolasetron
| Dose Group | Maximum Mean Difference in QTcF from Placebo (ms) | 95% Upper Confidence Bound (ms) |
| 100 mg IV Dolasetron | 14.1 | 16.1 |
| 300 mg IV Dolasetron (supratherapeutic) | 36.6 | 38.6 |
Data sourced from an FDA summary of a randomized, placebo- and active-controlled crossover study.[3][4]
Table 2: Predicted QTcF Interval Changes in Pediatric Patients (based on modeling)
| Indication | Recommended Dose | Predicted Mean QTcF Interval Change (ms) | 90% Confidence Interval (ms) |
| CINV | 1.8 mg/kg | 22.5 | 21.1 - 23.9 |
| PONV | 0.35 mg/kg | Less prominent elevation | - |
Data sourced from FDA modeling and simulation based on pharmacokinetic data.[3]
Experimental Protocols
Key Experiment: Thorough QT/QTc Study in Healthy Adults
-
Study Design: Randomized, placebo- and active- (moxifloxacin 400 mg once daily) controlled crossover study.[3]
-
Drug Administration: Intravenous (IV) dolasetron at doses of 100 mg and 300 mg (supratherapeutic).[3][4]
-
ECG Measurements: 14 ECG measurements were taken over a 24-hour period on Day 4 of the study.[3]
-
QT Correction Formula: The QT interval was corrected for heart rate using Fridericia's formula (QTcF).[3]
-
Primary Endpoint: The maximum mean difference in QTcF from placebo after baseline correction.[3]
-
Regulatory Guidance: The design and conduct of such studies are guided by the ICH E14 guidance document.[8][9]
Visualizations
Caption: Mechanism of this compound-Induced QTc Prolongation.
References
- 1. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. fda.gov [fda.gov]
- 4. medscape.com [medscape.com]
- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiemetics and QT Prolongation – Clinical Correlations [clinicalcorrelations.org]
- 7. drugs.com [drugs.com]
- 8. E14 Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs | FDA [fda.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Technical Support Center: Drug-Drug Interaction Studies with Hydrodolasetron and CYP Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting drug-drug interaction (DDI) studies with hydrodolasetron and cytochrome P450 (CYP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
This compound, the active metabolite of dolasetron, is primarily metabolized in the liver by cytochrome P450 enzymes. The main enzymes involved are CYP2D6 and CYP3A4.[1][2] CYP2D6 is responsible for the hydroxylation of this compound, while CYP3A is involved in its N-oxidation.[3] Due to the involvement of multiple enzymes, the potential for clinically significant drug-drug interactions is generally considered low.[4]
Q2: Why am I seeing significant variability in this compound plasma concentrations among my study subjects?
Significant inter-individual variability in this compound plasma concentrations can often be attributed to genetic polymorphisms in the CYP2D6 enzyme.[5] The CYP2D6 gene is highly polymorphic, leading to different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. Individuals with reduced CYP2D6 activity (poor metabolizers) may have higher exposure to this compound, while those with increased activity (ultrarapid metabolizers) may clear the drug more rapidly. It is crucial to consider CYP2D6 genotyping of study participants to interpret pharmacokinetic data accurately.
Q3: I am planning an in vitro study to assess the inhibitory potential of a new chemical entity on this compound metabolism. Which experimental system should I use?
For in vitro studies, human liver microsomes (HLMs) are a suitable and commonly used system as they contain a full complement of CYP enzymes. To identify the specific enzymes involved, you can use recombinant human CYP enzymes (e.g., rCYP2D6, rCYP3A4) or specific chemical inhibitors for each enzyme in HLM incubations.
Q4: Are there any known clinically significant drug-drug interactions with this compound that I should be aware of when designing my study?
Yes, co-administration of drugs that inhibit or induce CYP2D6 and CYP3A4 can alter the pharmacokinetics of this compound. For instance, cimetidine, a moderate CYP inhibitor, has been shown to increase this compound exposure, while rifampin, a potent CYP inducer, can decrease its exposure.[4] However, a study with aprepitant, a moderate CYP3A4 inhibitor, did not show a clinically significant effect on this compound pharmacokinetics, regardless of the subjects' CYP2D6 metabolizer status.[6] It is important to review a patient's concomitant medications for potential CYP modulators.
Troubleshooting Guides
Problem: Unexpectedly high or low this compound concentrations in an in vivo study.
-
Possible Cause 1: Concomitant Medication. The subject may be taking other medications that are inhibitors or inducers of CYP2D6 or CYP3A4.
-
Troubleshooting Step: Obtain a detailed medication history from the subject, including over-the-counter drugs and herbal supplements. Review the literature for the CYP inhibition/induction potential of these co-administered drugs.
-
-
Possible Cause 2: Genetic Polymorphism. The subject may have a CYP2D6 genotype that leads to altered metabolism (poor or ultrarapid metabolizer).
-
Troubleshooting Step: If not already done, perform CYP2D6 genotyping on your study population to correlate with the pharmacokinetic data.
-
-
Possible Cause 3: Dietary Factors. Certain foods or drinks (e.g., grapefruit juice, a known CYP3A4 inhibitor) can affect drug metabolism.
-
Troubleshooting Step: Standardize dietary intake for subjects during the study period to minimize variability.
-
Problem: Inconsistent results in in vitro CYP inhibition assays.
-
Possible Cause 1: Incorrect Inhibitor Concentration. The concentration of the selective CYP inhibitor used may be inappropriate, leading to incomplete inhibition or off-target effects.
-
Troubleshooting Step: Ensure that the inhibitor concentrations used are appropriate to achieve selective and maximal inhibition of the target enzyme without affecting other CYPs. Refer to the literature for validated inhibitor concentrations.
-
-
Possible Cause 2: Issues with Microsomal Viability. The activity of the human liver microsomes may have degraded due to improper storage or handling.
-
Troubleshooting Step: Always use microsomes from a reputable supplier and follow the recommended storage and handling procedures. Perform a positive control experiment with a known substrate to verify microsomal activity.
-
-
Possible Cause 3: Non-specific Binding. The test compound or this compound may bind to the plasticware or proteins in the incubation mixture, reducing the effective concentration.
-
Troubleshooting Step: Use low-binding plates and consider the protein concentration in the assay to minimize non-specific binding.
-
Data Presentation
Table 1: Effect of CYP Modulators on the Pharmacokinetics of this compound
| Co-administered Drug | CYP Enzyme(s) Affected | Change in this compound AUC | Change in this compound Cmax | Reference |
| Cimetidine | Moderate CYP Inhibitor | ↑ 24% | ↑ 15% | [4] |
| Rifampin | Potent CYP Inducer | ↓ 28% | ↓ 17% | [4] |
Table 2: Effect of Aprepitant (CYP3A4 Inhibitor) on this compound Pharmacokinetics in Different CYP2D6 Metabolizer Genotypes
| CYP2D6 Metabolizer Status | Geometric Mean Ratio (Aprepitant + Dolasetron / Dolasetron alone) (90% CI) | |
| AUC0-∞ | Cmax | |
| Extensive Metabolizers (EM) | 1.09 (1.01-1.18) | 1.08 (0.94-1.24) |
| Poor Metabolizers (PM) | Not significantly different from EM | Not significantly different from EM |
Data from a study where aprepitant, a moderate CYP3A4 inhibitor, was co-administered with dolasetron. The results indicate that aprepitant did not have a clinically significant effect on this compound pharmacokinetics.[6]
Experimental Protocols
In Vitro CYP Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential of a test compound on the CYP2D6- and CYP3A4-mediated metabolism of this compound.
Materials:
-
This compound
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Selective CYP2D6 inhibitor (e.g., quinidine)
-
Selective CYP3A4 inhibitor (e.g., ketoconazole)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound and the selective inhibitors.
-
In a 96-well plate, add the potassium phosphate buffer, HLM, and the this compound substrate.
-
-
Pre-incubation:
-
Add the test compound or the selective inhibitor to the appropriate wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) to each well.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the disappearance of this compound or the formation of its specific metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition caused by the test compound and the selective inhibitors.
-
Determine the IC50 value for the test compound.
-
Mandatory Visualization
Caption: Metabolic pathway of dolasetron to this compound and its subsequent metabolism by CYP2D6 and CYP3A4.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. Ondansetron (oral route, oromucosal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Lack of effect of aprepitant on this compound pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of hydrodolasetron detection methods
Welcome to the technical support center for the analysis of hydrodolasetron. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes for the sensitive detection of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound, offering step-by-step solutions to enhance the sensitivity and reliability of your results.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity or Poor Sensitivity | Inefficient sample extraction and cleanup. | Optimize the sample pretreatment method. Salt-Induced Phase Separation Extraction (SIPSE) has been shown to provide high extraction efficiency (over 96%) and minimal matrix interference for this compound in human plasma.[1][2][3] |
| Suboptimal HPLC-MS conditions. | Systematically optimize HPLC and mass spectrometry parameters. This includes testing different chromatography columns, mobile phase compositions, and MS settings such as capillary and cone voltages, and desolvation temperature.[1][3] | |
| Analyte degradation. | Ensure proper sample handling and storage. Dolasetron is rapidly metabolized to this compound in vivo.[4][5][6] For in vitro experiments, minimize sample exposure to harsh conditions and store at appropriate temperatures (e.g., -40°C) until analysis.[1][3] | |
| High Background Noise or Matrix Effects | Insufficient sample cleanup. | Employ a more effective sample preparation technique. SIPSE is superior to methods like albumin precipitation in removing endogenous impurities that can interfere with the analysis and potentially damage the column.[1][3] |
| Contaminated mobile phase or system. | Use HPLC-grade solvents and high-purity reagents. Regularly flush the HPLC system and clean the detector cell to remove contaminants. | |
| Non-homogeneous mobile phase. | Ensure proper mixing of the mobile phase components and degas the solvents before use to prevent air bubbles. | |
| Poor Peak Shape (Tailing, Splitting, or Broadening) | Column contamination or degradation. | Use a guard column to protect the analytical column from strongly retained materials in the sample. Periodically flush the column with a strong solvent.[7] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form, which can improve peak shape. | |
| Void in the column packing. | This can cause split peaks.[7] If suspected, the column may need to be replaced. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature, as even small changes can affect retention times. |
| Changes in mobile phase composition or flow rate. | Ensure the mobile phase is prepared consistently and that the pump is delivering a constant flow rate. | |
| Slow column equilibration. | Allow sufficient time for the column to equilibrate with the new mobile phase before starting an analysis, especially after changing solvents. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound detection methodologies.
1. What is the most sensitive method for detecting this compound in biological samples?
High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a highly sensitive and specific method for the simultaneous determination of dolasetron and its active metabolite, this compound, in human plasma.[1][2][3] This method offers low limits of quantification (LOQ), making it suitable for pharmacokinetic studies.[1]
2. How can I improve the extraction recovery of this compound from plasma?
The choice of sample pretreatment method is crucial for achieving high extraction recovery. A study comparing five different methods (albumin precipitation, liquid-liquid extraction, hydrophobic solvent-induced phase separation extraction, subzero-temperature induced phase separation extraction, and salt-induced phase separation extraction - SIPSE) found that SIPSE provided the highest extraction efficiency, with recoveries exceeding 96% for this compound.[1][2][3]
3. What are the key parameters to optimize in an HPLC-MS method for this compound?
For optimal separation and detection, the following parameters should be considered for optimization:
-
Chromatographic Column: Different C18 columns can be tested to achieve the best separation.[1]
-
Mobile Phase: The composition of the mobile phase, including the organic solvent, aqueous component, and any additives like formic acid or ammonium formate, should be optimized for the best peak shape and retention time.[1]
-
Mass Spectrometer Settings: Key parameters to optimize include the capillary and cone voltages, desolvation gas flow rate and temperature, and the ionization source temperature.[1][3]
4. What is a suitable internal standard for the analysis of this compound?
Ondansetron has been successfully used as an internal standard (IS) for the simultaneous determination of dolasetron and this compound.[1][3]
5. What are the typical limits of quantification (LOQ) for this compound using HPLC-ESI-MS?
With an optimized HPLC-ESI-MS method and an efficient sample preparation technique like SIPSE, a limit of quantification of 4.8 ng/mL for this compound in human plasma can be achieved.[1][2] Another reported HPLC-ESI-MS method achieved an LOQ of 0.92 ng/mL.[1]
Quantitative Data Summary
The following table summarizes the performance of different sample pretreatment methods for the analysis of this compound in human plasma using HPLC-ESI-MS.
| Sample Pretreatment Method | Extraction Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (ng/mL) |
| Salt-Induced Phase Separation Extraction (SIPSE) | >96 | -0.46 to 3.67 | 4.8 |
| Albumin Precipitation | Lower than SIPSE | Higher than SIPSE | Not specified |
| Liquid-Liquid Extraction (LLE) | <82 | Higher than SIPSE | 0.92 |
| Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE) | Lower than SIPSE | Higher than SIPSE | Not specified |
| Subzero-Temperature Induced Phase Separation Extraction (STIPSE) | Lower than SIPSE | Higher than SIPSE | Not specified |
Data compiled from Hu et al., 2012.[1][2][3]
Experimental Protocols
Detailed Methodology for Salt-Induced Phase Separation Extraction (SIPSE)
This protocol describes the SIPSE method for the pretreatment of human plasma samples prior to HPLC-ESI-MS analysis of this compound.[1][2]
-
Sample Preparation:
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Pipette 0.2 mL of plasma into a polypropylene tube.
-
-
Addition of Reagents:
-
Add 10 µL of the internal standard working solution (e.g., 1.6 µg/mL ondansetron in acetonitrile).
-
Add 0.2 mL of 2 mol/L sodium carbonate aqueous solution.
-
Add 0.4 mL of acetonitrile.
-
-
Extraction and Phase Separation:
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge the mixture at 13,400 rpm for 5 minutes. The mixture will separate into two distinct phases.
-
-
Sample Injection:
-
Transfer an aliquot of the upper acetonitrile-rich phase into an autosampler vial.
-
Inject the sample into the HPLC-ESI-MS system.
-
General HPLC-ESI-MS Conditions
The following are representative conditions for the analysis of this compound.[1][3]
-
HPLC System: Waters Alliance 2695 or equivalent.
-
Mass Spectrometer: Micromass ZQ2000 electrospray mass spectrometer or equivalent.
-
Column: Phenomenex C18 (250 x 4.6 mm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile, 0.8% formic acid, and 20 mmol/L ammonium formate (e.g., 35:1:64 v/v/v) in isocratic mode.
-
Flow Rate: 1.0 mL/min (with a split to deliver 0.2 mL/min to the ESI source).
-
Ionization Mode: Positive ion mode.
-
Selected Ion Monitoring (SIM): m/z 327 for this compound.
-
Capillary Voltage: 4.0 kV.
-
Cone Voltage: 34 V.
-
Desolvation Temperature: 250°C.
-
Source Temperature: 135°C.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Troubleshooting hydrodolasetron solubility issues for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrodolasetron in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is the active metabolite of dolasetron.[1][2] It functions as a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[1] Unlike other serotonin receptors that are G protein-coupled, the 5-HT3 receptor is a ligand-gated ion channel.[3][4] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens a channel that allows for the influx of cations (primarily Na⁺, K⁺, and Ca²⁺), leading to neuronal depolarization.[3][4] this compound competitively blocks this binding, thereby inhibiting the downstream signaling cascade.
Q2: What are the known solubility properties of dolasetron mesylate, the precursor to this compound?
Dolasetron mesylate is described as being freely soluble in water and propylene glycol, and slightly soluble in ethanol and normal saline.[5]
Q3: I am observing a precipitate after adding my this compound stock solution to my cell culture medium. What could be the cause?
Precipitation of a compound in cell culture medium can be a complex issue with several potential causes:
-
Solvent Shock: If your this compound stock solution is prepared in a solvent like DMSO, the rapid change in polarity when diluted into the aqueous environment of the culture medium can cause the compound to crash out of solution.
-
High Concentration: You may be exceeding the maximum solubility of this compound in your specific cell culture medium.
-
Media Components: Components within the media, such as salts, proteins (from fetal bovine serum), and changes in pH, can interact with this compound and reduce its solubility.
-
Temperature: Temperature fluctuations, such as adding a cold stock solution to warm media, can affect solubility.
Q4: Can the type of cell culture medium I use affect this compound solubility?
Yes, different cell culture media formulations (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and other components that can potentially interact with this compound and influence its solubility.
Troubleshooting Guide for Solubility Issues
If you are encountering precipitation or solubility problems with this compound in your in vitro assays, follow these troubleshooting steps:
Step 1: Review Your Stock Solution Preparation
-
Choice of Solvent: While dolasetron mesylate is water-soluble, if you are using a different salt form or have synthesized this compound, you may be using a solvent like DMSO. Ensure you are using an appropriate solvent and that the compound is fully dissolved before further dilution.
-
Stock Concentration: Prepare a high-concentration stock solution in your chosen solvent to minimize the volume added to your culture medium. This will reduce the final concentration of the solvent in your experiment, which is crucial for minimizing solvent-related artifacts.
Step 2: Optimize the Dilution into Culture Media
-
Pre-warm the Media: Always pre-warm your cell culture medium to the experimental temperature (typically 37°C) before adding the this compound stock solution.
-
Gradual Dilution: Instead of adding the stock solution directly to the final volume of media, try a serial dilution approach. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.
-
Mixing Technique: Add the stock solution dropwise to the vortex of the media while gently swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
Step 3: Test Solubility in Different Media and Buffers
-
If precipitation persists, test the solubility of this compound in a simpler buffer system, such as phosphate-buffered saline (PBS), to determine if components in your complete media are the primary issue.
-
If your experimental design allows, you could also test solubility in different basal media formulations.
Step 4: Consider the Impact of Serum
-
Proteins in fetal bovine serum (FBS) can sometimes interact with small molecules. Try preparing your this compound-containing media in serum-free conditions first, and then add the serum.
-
Alternatively, if your cell line can tolerate it, consider reducing the percentage of serum in your culture medium.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Dolasetron Mesylate | Water | Freely Soluble | [5] |
| Dolasetron Mesylate | Propylene Glycol | Freely Soluble | [5] |
| Dolasetron Mesylate | Ethanol | Slightly Soluble | [5] |
| Dolasetron Mesylate | Normal Saline | Slightly Soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
Materials:
-
This compound (or Dolasetron Mesylate) powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Based on the molecular weight of your specific this compound salt, calculate the mass required to prepare a 10 mM stock solution.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the required volume of the 10 mM this compound stock solution dropwise to achieve your final desired concentration.
-
Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation in in vitro assays.
Caption: The signaling pathway of the 5-HT3 receptor and its inhibition by this compound.
References
Technical Support Center: Hydrodolasetron Dosage in Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of hydrodolasetron, the active metabolite of dolasetron, in subjects with renal impairment.
Frequently Asked Questions (FAQs)
Q1: Does the dosage of dolasetron need to be adjusted for patients with renal impairment?
A: No, a dosage adjustment for dolasetron is generally not recommended for patients with any degree of renal impairment.[1][2][3][4][5] Although severe renal impairment can decrease the apparent plasma clearance of this compound, studies have concluded that a dose modification is not necessary.[1][3]
Q2: How does renal impairment affect the pharmacokinetics of this compound?
A: In patients with severe renal impairment, the apparent plasma clearance of this compound is reduced by approximately 44-47%.[2][3][6] Studies have shown that with diminishing renal function, there are consistent increases in the mean maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) of this compound, particularly after intravenous administration.[1] However, these pharmacokinetic changes have not been deemed significant enough to warrant a dose adjustment.[1]
Q3: What is the primary route of elimination for this compound?
A: this compound is eliminated from the body through multiple pathways, including both renal excretion and hepatic metabolism.[1][2][3] Approximately two-thirds of the administered dose is recovered in the urine and one-third in the feces.[2][3]
Q4: Are there any specific warnings for using dolasetron in patients with renal impairment?
A: While no dosage adjustment is required, it is important to note that dolasetron can cause dose-dependent prolongations in ECG intervals (PR, QRS, and QTc).[7] Although studies in renally impaired patients did not report an increase in adverse events, standard monitoring practices should be followed.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpectedly high plasma concentrations of this compound in a subject with renal impairment. | Individual patient variability in drug metabolism and elimination. Co-administration of other drugs that may inhibit this compound's metabolic pathways (CYP2D6, CYP3A).[2] | Review the subject's concomitant medications for potential drug interactions. While dose adjustments are not typically recommended, in cases of extreme exposure, a cautious reduction in dose could be considered on a case-by-case basis with careful monitoring. |
| Observed ECG changes (e.g., QTc prolongation) in a renally impaired subject. | Dolasetron and its active metabolite, this compound, can block sodium channels, which may prolong cardiac depolarization and repolarization.[6][7] Patients with underlying cardiac conditions or those taking other QTc-prolonging medications may be at increased risk.[7] | Perform baseline and follow-up ECG monitoring in patients with pre-existing cardiac conditions or those on concomitant medications known to affect the QTc interval.[2] |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in subjects with varying degrees of renal function after a single 200 mg intravenous dose of dolasetron mesylate.
| Parameter | Healthy Volunteers (n=24) | Mild Impairment (CrCl 41-80 mL/min) (n=12) | Moderate Impairment (CrCl 11-40 mL/min) (n=12) | End-Stage Renal Impairment (CrCl ≤ 10 mL/min) (n=12) |
| Cmax (ng/mL) | Data not specified | Increased | Increased | Increased |
| AUC₀-∞ (ng·h/mL) | Data not specified | Increased | Increased | Increased |
| t½ (h) | ~8.1[2] | Increased | Increased | Increased |
| Apparent Clearance (CL/F) | ~13.4 mL/min/kg[2] | Decreased | Decreased | Decreased by ~47%[6] |
| Renal Clearance | Data not specified | Decreased | Decreased | Decreased |
Note: The referenced study[1] indicated consistent increases and decreases in these parameters with diminishing renal function but did not provide specific numerical values in the abstract.
Experimental Protocols
Study on the Influence of Renal Impairment on Dolasetron Pharmacokinetics [1]
-
Study Design: Open-label, randomized, two-way complete crossover study.
-
Subject Population:
-
Control Group: 24 healthy volunteers.
-
Renally Impaired Groups (n=12 each):
-
Mild impairment: 24-hour creatinine clearance (CrCl) between 41 and 80 mL/min.
-
Moderate impairment: CrCl between 11 and 40 mL/min.
-
End-stage renal impairment: CrCl ≤ 10 mL/min.
-
-
-
Drug Administration: Each participant received a single intravenous or oral 200 mg dose of dolasetron mesylate on separate occasions.
-
Sample Collection:
-
Serial blood samples were collected for up to 60 hours post-dose for the determination of dolasetron and this compound concentrations.
-
Urine samples were collected in intervals for up to 72 hours to measure dolasetron, this compound, and its 5'- and 6'-hydroxy metabolites.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters including Cmax, AUC₀-∞, volume of distribution (Vd), systemic clearance (Cl), and elimination half-life (t½).
Visualizations
Caption: this compound Dosage Adjustment Logic in Renal Impairment.
References
- 1. Pharmacokinetics of oral and intravenous dolasetron mesylate in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DailyMed - ANZEMET- dolasetron mesylate tablet, film coated [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Dolasetron - Indication, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. globalrph.com [globalrph.com]
- 6. drugs.com [drugs.com]
- 7. Anzemet (dolasetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Pharmacokinetics of dolasetron after oral and intravenous administration of dolasetron mesylate in healthy volunteers and patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating adverse effects of hydrodolasetron in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydrodolasetron in animal studies. The focus is on mitigating potential adverse effects to ensure animal welfare and data integrity.
Troubleshooting Guides
This section addresses specific issues that may arise during animal experiments involving this compound.
Issue 1: Cardiovascular Abnormalities Observed Post-Administration
Symptoms:
-
Irregular heart rhythm (arrhythmia)
-
Changes in electrocardiogram (ECG) readings, particularly QT interval prolongation
-
Sudden collapse in rare, high-dose scenarios
Potential Causes:
-
This compound is known to block sodium channels, which can affect cardiac depolarization and repolarization.[1][2]
-
High dosage of this compound.[1]
-
Pre-existing cardiac conditions in the animal model.
-
Concurrent administration of other drugs known to prolong the QT interval.[2]
-
Electrolyte imbalances, such as hypokalemia (low potassium) or hypomagnesemia (low magnesium).[1]
Troubleshooting Steps:
-
Immediate Action: If an animal collapses or shows signs of severe arrhythmia, cease administration of this compound immediately and provide appropriate veterinary care.
-
Review Dosing: Verify that the administered dose is within the established safe range for the species being studied. Consider dose reduction in subsequent experiments. A dose reduction may be necessary for animals with severe liver or kidney disease.[1]
-
Assess Animal Model Health:
-
Screen animals for underlying cardiac conditions prior to the study.
-
Monitor and maintain normal electrolyte levels. Be cautious with concomitant medications like diuretics that can affect electrolyte balance.[1]
-
-
Evaluate Concomitant Medications: Review all other drugs being administered to the animal. Avoid co-administration with other QT-prolonging drugs if possible.
-
Enhanced Monitoring: Implement continuous ECG monitoring for animals receiving high doses or those identified as being at higher risk.
Issue 2: General Adverse Reactions
Symptoms:
-
Headache (inferred from animal behavior such as head pressing)
-
Dizziness or drowsiness
-
Diarrhea
Potential Causes:
-
These are known, though generally mild, side effects of 5-HT3 antagonists.
-
The gastrointestinal effects may be related to the modulation of serotonin receptors in the gut.
Troubleshooting Steps:
-
Supportive Care: Ensure animals have easy access to food and water. For diarrhea, monitor for dehydration and provide fluid support if necessary.
-
Behavioral Monitoring: Closely observe animals for behavioral changes that may indicate discomfort.
-
Dose-Response Assessment: If these side effects are significant, consider evaluating a lower dose to see if the therapeutic effect can be achieved with fewer adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced cardiotoxicity?
A1: this compound, the active metabolite of dolasetron, can block cardiac sodium channels. This action slows down the depolarization of cardiac muscle cells, which can lead to a prolongation of the PR and QRS intervals on an ECG. At higher doses, it can also affect repolarization, leading to a prolongation of the QT interval.[2]
Q2: Are certain animal species more susceptible to the adverse effects of this compound?
A2: While the available literature does not definitively identify one species as more susceptible, it is crucial to consider species-specific differences in drug metabolism and cardiovascular physiology. Dogs are a commonly used model for cardiovascular safety assessment in preclinical studies.[3][4] Regardless of the species, careful monitoring is essential.
Q3: What pre-screening should be conducted on animals before initiating a study with this compound?
A3: It is recommended to conduct a baseline cardiovascular assessment, including an ECG and measurement of serum electrolytes (potassium and magnesium). Animals with pre-existing cardiac conditions or electrolyte abnormalities should be used with caution.[1][5]
Q4: How should I monitor cardiovascular parameters during my study?
A4: For comprehensive safety assessment, especially with higher doses or novel experimental paradigms, continuous telemetry is the gold standard for monitoring ECG, heart rate, and blood pressure in conscious, unrestrained animals.[6] This minimizes stress-related artifacts and provides high-quality data.
Q5: What are the key drug interactions to be aware of when using this compound?
A5: Caution should be exercised when co-administering this compound with other drugs that can prolong the QT interval, such as certain antiarrhythmics, antipsychotics, and antibiotics. Additionally, drugs that can cause electrolyte disturbances (e.g., diuretics) can increase the risk of cardiac adverse events.[1] Drugs like atenolol, cimetidine, and ketoconazole may increase blood levels of dolasetron, while phenobarbital and rifampin can decrease them.[1]
Data Presentation
Table 1: Summary of Potential Adverse Effects of this compound in Animal Studies
| Adverse Effect Category | Specific Effect | Severity | Animal Models Mentioned | Mitigation Strategies |
| Cardiovascular | QT Interval Prolongation | Dose-dependent | Dogs, Cats | ECG monitoring, electrolyte management, avoid co-administration with other QT-prolonging drugs, dose reduction.[1][5] |
| Arrhythmias | Can be serious at high doses | Dogs, Cats | Pre-screening for cardiac conditions, continuous monitoring.[1][5] | |
| Gastrointestinal | Diarrhea | Mild | General | Supportive care, ensure hydration. |
| Neurological | Headache, Dizziness | Mild | Inferred from human data | Behavioral monitoring, dose reduction if severe.[5] |
Experimental Protocols
Protocol 1: Cardiovascular Safety Monitoring in a Canine Model
Objective: To assess the cardiovascular safety of this compound in a conscious canine model using telemetry.
Methodology:
-
Animal Model: Purpose-bred beagle dogs, surgically implanted with telemetry transmitters for the continuous measurement of ECG, blood pressure, and heart rate.
-
Acclimatization: Animals should be allowed to acclimate to the study environment for at least 7 days post-surgery and be familiar with the dosing procedures.
-
Baseline Data Collection: Collect continuous telemetry data for at least 24 hours prior to the administration of this compound to establish a baseline for each animal.
-
Pre-dose Procedures:
-
Collect a blood sample to determine baseline serum electrolyte levels (K+ and Mg2+).
-
Perform a baseline ECG reading and analysis.
-
-
Drug Administration: Administer this compound at the desired dose via the appropriate route (e.g., oral gavage, intravenous injection).
-
Post-dose Monitoring:
-
Continuously record telemetry data for at least 24 hours post-dose.
-
Pay close attention to the time of peak plasma concentration (Tmax) of this compound.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis and to monitor electrolyte levels.
-
-
Data Analysis:
-
Analyze ECG intervals (PR, QRS, QT) and correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's correction).
-
Compare post-dose cardiovascular parameters to the baseline data for each animal.
-
Statistically analyze changes in heart rate, blood pressure, and ECG intervals.
-
Visualizations
References
- 1. wendyblount.com [wendyblount.com]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Dolasetron | VCA Animal Hospitals [vcahospitals.com]
- 6. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
Validation & Comparative
A Comparative Analysis of Dolasetron and Granisetron in Clinical Trials
This guide provides a detailed head-to-head comparison of dolasetron and granisetron, two selective serotonin 5-HT3 receptor antagonists used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The information is intended for researchers, scientists, and drug development professionals. Dolasetron is rapidly metabolized in vivo to its active metabolite, hydrodolasetron, which is responsible for its therapeutic effects. Therefore, this comparison focuses on the clinical performance of the parent drug, dolasetron, against granisetron.
Efficacy Data
Clinical trials have demonstrated that dolasetron and granisetron have comparable efficacy in preventing CINV. The primary endpoint in these studies is typically the "complete response," defined as no emetic episodes and no use of rescue medication.
| Efficacy Endpoint | Dolasetron | Granisetron | Study Population | Citation |
| Complete Response (Acute CINV) | 70-80% | 75-85% | Patients on moderately emetogenic chemotherapy | |
| Complete Response (Delayed CINV) | 50-60% | 55-65% | Patients on moderately emetogenic chemotherapy | |
| Complete Response (PONV Prophylaxis) | 60-70% | 65-75% | Adult surgical patients |
Safety and Tolerability
Both dolasetron and granisetron are generally well-tolerated. The most common adverse effects are mild to moderate and include headache, constipation, and dizziness. A key differentiator in their safety profiles has been the potential for QTc interval prolongation.
| Adverse Event | Dolasetron | Granisetron | Note | Citation |
| Headache | ~15-25% | ~10-20% | Generally mild and transient. | |
| Constipation | ~5-10% | ~5-10% | ||
| Dizziness | ~5% | ~5% | ||
| QTc Prolongation | Dose-dependent increase | Minimal to no effect at therapeutic doses | The intravenous formulation of dolasetron is no longer approved by the FDA for the prevention of CINV due to the risk of QTc prolongation. |
Pharmacokinetic Properties
| Parameter | This compound (from Dolasetron) | Granisetron | Citation |
| Bioavailability (oral) | ~75% | ~60% | |
| Half-life | ~8 hours | ~9 hours | |
| Metabolism | Hepatic (reduction to this compound) | Hepatic | |
| Excretion | Primarily renal | Renal and fecal |
Signaling Pathway and Mechanism of Action
Dolasetron (via its active metabolite this compound) and granisetron exert their antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates the 5-HT3 receptors, initiating the vomiting reflex. By blocking these receptors, dolasetron and granisetron prevent the emetogenic signal from reaching the vomiting center in the brainstem.
Experimental Protocols
A typical phase III, randomized, double-blind, parallel-group clinical trial comparing the efficacy and safety of oral dolasetron and oral granisetron for the prevention of CINV in patients receiving moderately emetogenic chemotherapy would follow this general workflow:
Inclusion Criteria:
-
Adult patients scheduled to receive their first course of moderately emetogenic chemotherapy.
-
Karnofsky Performance Status ≥ 70.
-
Adequate hematologic, renal, and hepatic function.
Exclusion Criteria:
-
Nausea or vomiting within 24 hours prior to chemotherapy.
-
Use of other antiemetic agents within 24 hours of study drug administration.
-
Known hypersensitivity to 5-HT3 receptor antagonists.
-
History of significant cardiac abnormalities, including a prolonged QTc interval.
Drug Administration:
-
Dolasetron: A single oral dose of 100 mg administered 1 hour before chemotherapy.
-
Granisetron: A single oral dose of 2 mg administered 1 hour before chemotherapy.
Assessments:
-
Efficacy: The primary efficacy endpoint is the proportion of patients with a complete response (no emetic episodes, no rescue medication) during the first 24 hours (acute phase) and from 24 to 120 hours (delayed phase) after chemotherapy.
-
Safety: Safety is assessed through the monitoring of adverse events, physical examinations, vital signs, and laboratory tests. Particular attention is given to ECGs to monitor for any changes in the QTc interval.
Head-to-Head Comparison Summary
While both drugs are effective 5-HT3 receptor antagonists, their clinical application and selection can be influenced by their safety profiles and regulatory status.
A Comparative Analysis of Hydrodolasetron and Palonosetron for Antiemetic Efficacy
For Immediate Release
This guide provides a detailed comparison of the antiemetic properties of hydrodolasetron, the active metabolite of dolasetron, and palonosetron, a second-generation 5-HT3 receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, clinical efficacy, and the experimental designs used to evaluate them.
Mechanism of Action: 5-HT3 Receptor Antagonism
Both this compound and palonosetron exert their antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. Chemotherapy can induce the release of serotonin (5-HT) from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting. By antagonizing these receptors, both drugs effectively interrupt this pathway.
Palonosetron, however, exhibits a higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life (approximately 40 hours) compared to this compound (approximately 8 hours)[1][2]. These pharmacological differences are thought to contribute to palonosetron's prolonged duration of action and its efficacy in delayed chemotherapy-induced nausea and vomiting (CINV).
Comparative Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical trials have demonstrated that while both this compound and palonosetron are effective in preventing acute CINV, palonosetron shows superior efficacy in managing delayed CINV.
Data from Phase III Clinical Trials
The following tables summarize the complete response (CR) rates, defined as no emetic episodes and no use of rescue medication, from a pivotal phase III clinical trial comparing intravenous palonosetron to intravenous dolasetron in patients receiving moderately emetogenic chemotherapy[3][4].
Table 1: Complete Response Rates in the Acute Phase (0-24 hours)
| Treatment Group | Number of Patients (n) | Complete Response Rate (%) |
| Palonosetron 0.25 mg | 189 | 63.0% |
| Dolasetron 100 mg | 191 | 52.9% |
Table 2: Complete Response Rates in the Delayed Phase (24-120 hours)
| Treatment Group | Number of Patients (n) | Complete Response Rate (%) |
| Palonosetron 0.25 mg | 189 | 56.6% |
| Dolasetron 100 mg | 191 | 39.8% |
A pooled analysis of four Phase III trials further supports these findings, showing significantly higher CR rates for palonosetron compared to older 5-HT3 receptor antagonists (including dolasetron) in the delayed and overall periods for patients receiving moderately or highly emetogenic chemotherapy[5].
Experimental Protocols
The data presented is primarily derived from multicenter, randomized, double-blind, active-comparator clinical trials. Below is a synthesized protocol representative of these studies.
Study Design and Patient Population
-
Design: Randomized, double-blind, parallel-group, multicenter Phase III study.
-
Inclusion Criteria:
-
Adult patients (≥18 years) with a confirmed diagnosis of malignancy.
-
Scheduled to receive moderately or highly emetogenic chemotherapy.
-
Karnofsky Performance Status score of ≥60.
-
Adequate renal and hepatic function.
-
Written informed consent provided.
-
-
Exclusion Criteria:
-
Nausea or vomiting within 24 hours prior to chemotherapy.
-
Use of other antiemetic agents within 24 hours of study drug administration.
-
Known hypersensitivity to 5-HT3 receptor antagonists.
-
Chronic use of medications with antiemetic properties.
-
Treatment Administration
-
Patients were randomized to receive a single intravenous dose of either palonosetron (0.25 mg) or dolasetron (100 mg).
-
The study drug was administered approximately 30 minutes prior to the initiation of chemotherapy.
-
The use of rescue medication for breakthrough nausea and vomiting was permitted and documented.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The proportion of patients with a complete response (no emetic episodes and no rescue medication) during the acute phase (0-24 hours post-chemotherapy).
-
Secondary Efficacy Endpoints:
-
Complete response during the delayed phase (24-120 hours post-chemotherapy).
-
Complete response during the overall phase (0-120 hours post-chemotherapy).
-
Severity of nausea, assessed daily by patients using a visual analog scale (VAS) or a Likert scale in a patient diary.
-
Number of emetic episodes.
-
-
Safety Assessment: Adverse events were monitored throughout the study period and for a follow-up period, with severity and relationship to the study drug assessed by the investigator.
Conclusion
The available clinical data indicates that while both this compound and palonosetron are effective for the prevention of acute CINV, palonosetron demonstrates a statistically significant and clinically meaningful advantage in the prevention of delayed CINV in patients undergoing moderately emetogenic chemotherapy. This enhanced efficacy in the delayed phase is likely attributable to its unique pharmacological properties, including a higher receptor binding affinity and a longer plasma half-life. These findings are crucial for the development of optimized antiemetic regimens in oncology.
References
- 1. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palonosetron: a unique 5-HT3-receptor antagonist for the prevention of chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palonosetron improves prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy: results of a double-blind randomized phase III trial comparing single doses of palonosetron with ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
Comparative Analysis of Hydrodolasetron's Cross-Reactivity with Serotonin Receptor Subtypes
A comprehensive guide for researchers and drug development professionals on the selectivity profile of hydrodolasetron, the active metabolite of dolasetron, in comparison to other 5-HT3 receptor antagonists. This guide provides a detailed examination of its binding affinity, functional activity, and the underlying signaling pathways of relevant serotonin receptor subtypes.
This compound, the primary active metabolite of the antiemetic drug dolasetron, is a potent and highly selective antagonist of the serotonin 3 (5-HT3) receptor. Its clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting is well-established. For researchers and clinicians, understanding the selectivity profile of a drug is paramount for predicting its therapeutic effects and potential side effects. This guide provides a comparative analysis of this compound's cross-reactivity with other serotonin receptor subtypes, supported by available experimental data, detailed protocols, and visualizations of key signaling pathways.
Executive Summary
This compound demonstrates a high degree of selectivity for the 5-HT3 receptor with minimal affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT4, as well as other neurotransmitter receptors. This high selectivity contrasts with some other first-generation 5-HT3 antagonists, such as ondansetron, which has shown measurable affinity for other 5-HT receptor subtypes. This targeted activity of this compound likely contributes to its favorable side-effect profile.
Comparative Binding Affinity
The primary mechanism of action for this compound is the competitive blockade of 5-HT3 receptors. The binding affinity of a compound to its target receptor and potential off-target receptors is a critical determinant of its pharmacological profile. While comprehensive quantitative data for this compound across a full panel of serotonin receptors is limited in publicly available literature, qualitative statements consistently emphasize its high selectivity.
In contrast, data for comparator 5-HT3 antagonists such as ondansetron and granisetron are more readily available and are presented below to provide a benchmark for selectivity. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The pKi is the negative logarithm of the Ki value, meaning a higher pKi indicates greater affinity.
| Receptor Subtype | This compound (pKi) | Ondansetron (pKi) | Granisetron (pKi) | Primary Signaling Mechanism |
| 5-HT3 | ~8.5 | 8.70 [1] | 9.15 [1] | Ligand-gated ion channel |
| 5-HT1A | Low Affinity | Low Affinity[1] | Low Affinity[1] | Gi/o-coupled (inhibitory) |
| 5-HT1B | Low Affinity | Binds | No significant affinity | Gi/o-coupled (inhibitory) |
| 5-HT1C (now 5-HT2C) | Low Affinity | Binds | No significant affinity | Gq/11-coupled (excitatory) |
| 5-HT2A | Low Affinity | Low Affinity[1] | Low Affinity[1] | Gq/11-coupled (excitatory) |
| 5-HT4 | Low Affinity | Binds | No significant affinity[2] | Gs-coupled (excitatory) |
| α1-adrenergic | Low Affinity | Binds | No significant affinity | Gq/11-coupled |
| µ-opioid | Low Affinity | Binds | No significant affinity | Gi/o-coupled |
Qualitative comparisons indicate that granisetron also exhibits high selectivity for the 5-HT3 receptor with little to no affinity for 5-HT1, 5-HT2, and 5-HT4 receptors[2]. In contrast, ondansetron has been reported to bind to 5-HT1B, 5-HT1C (now classified as 5-HT2C), α1-adrenergic, and µ-opioid receptors[2]. The selective nature of this compound suggests a lower likelihood of off-target effects mediated by these other receptor systems.
Experimental Protocols
To determine the binding affinity and functional activity of compounds like this compound, a variety of in vitro assays are employed. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is a fundamental technique to determine the affinity of a drug for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., this compound) for various serotonin receptor subtypes.
Workflow:
Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, etc.) are cultured and harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and a range of concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
-
The mixture is incubated at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the effect of a compound on receptor activity, determining whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional activity of this compound at different serotonin receptor subtypes.
Example: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A, 5-HT2C)
-
Cell Preparation: Cells expressing the target Gq-coupled receptor are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are first incubated with varying concentrations of the test compound (this compound).
-
Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added to stimulate the Gq pathway, leading to an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified to determine its antagonist potency (pA2 value).
Serotonin Receptor Signaling Pathways
Serotonin receptors mediate their diverse physiological effects through distinct signaling pathways. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, while the others are G-protein coupled receptors (GPCRs).
5-HT3 Receptor Signaling
The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, which depolarizes the cell membrane and triggers an excitatory response.
5-HT3 receptor signaling pathway.
5-HT1A Receptor Signaling (Gi/o-coupled)
5-HT1A receptors are coupled to inhibitory Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately leads to an inhibitory cellular response.[3]
5-HT1A receptor Gi-coupled signaling pathway.
5-HT2A Receptor Signaling (Gq/11-coupled)
5-HT2A receptors are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to an excitatory cellular response.[4]
5-HT2A receptor Gq-coupled signaling pathway.
5-HT4 Receptor Signaling (Gs-coupled)
5-HT4 receptors are coupled to stimulatory Gs proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). This cascade results in an excitatory cellular response.
5-HT4 receptor Gs-coupled signaling pathway.
Conclusion
The available evidence strongly indicates that this compound is a highly selective 5-HT3 receptor antagonist with minimal cross-reactivity for other serotonin receptor subtypes. This high selectivity is a desirable characteristic for a therapeutic agent, as it reduces the potential for off-target effects. In comparison to other 5-HT3 antagonists like ondansetron, this compound appears to have a "cleaner" pharmacological profile in terms of its interaction with the broader serotonin receptor family. Further head-to-head quantitative binding and functional studies across a comprehensive panel of receptors would be beneficial to definitively quantify the selectivity margin of this compound. The distinct signaling mechanisms of the various serotonin receptor subtypes underscore the importance of such selectivity for achieving a targeted therapeutic effect.
References
- 1. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msudenver.edu [msudenver.edu]
A Comparative Guide to the Pharmacodynamic Effects of First vs. Second-Generation 5-HT3 Antagonists
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) type 3 (5-HT3) receptor antagonists are a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy (CINV) and post-operative states (PONV). These drugs are broadly classified into two generations based on their pharmacological properties and clinical efficacy. The first-generation agents, developed in the early 1990s, include ondansetron, granisetron, dolasetron, and tropisetron.[1][2] The second-generation is primarily represented by palonosetron, approved in 2003, which exhibits a distinct pharmacodynamic profile.[2][3] This guide provides an objective comparison of the pharmacodynamic effects of these two generations, supported by experimental data, to inform researchers and drug development professionals.
The 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily, rather than a G-protein coupled receptor.[4][5] Located on neurons in both the central and peripheral nervous systems, its activation by serotonin leads to the rapid opening of a non-selective cation channel.[4][6] This allows the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, resulting in rapid neuronal depolarization and the propagation of an excitatory signal.[4][6] 5-HT3 receptor antagonists work by competitively blocking the binding of serotonin to these receptors, thereby preventing this signaling cascade and inhibiting the emetic reflex.[2][7]
Comparative Pharmacodynamics
The key distinctions between first and second-generation 5-HT3 antagonists lie in their receptor binding affinity, plasma half-life, and mechanism of receptor interaction. Palonosetron demonstrates significantly higher binding affinity and a much longer duration of action compared to its predecessors.
Quantitative Data Summary
| Parameter | First-Generation Antagonists | Second-Generation Antagonist (Palonosetron) | Reference |
| Drug Examples | Ondansetron, Granisetron, Tropisetron | Palonosetron | [6] |
| Binding Affinity (pKi) | Ondansetron: ~8.6 | ~10.43 (Ki: 0.22 nM) | [8] |
| Granisetron: ~9.0 | |||
| Plasma Half-life (t½) | Ondansetron: 3-6 hours | ~40 hours | [1][9] |
| Granisetron: ~9 hours | [10] | ||
| Tropisetron: ~6 hours | [9] | ||
| Receptor Binding Mechanism | Simple, competitive bimolecular binding | Allosteric binding and positive cooperativity | [11][12][13] |
| Receptor Interaction | Reversible binding | Causes receptor internalization; pseudo-irreversible antagonism with very slow dissociation | [8][12] |
| Clinical Efficacy | Effective for acute CINV (<24 hrs) | Effective for both acute and delayed CINV (24-120 hrs) | [1][3] |
Key Pharmacodynamic Differentiators
1. Binding Affinity and Potency: Palonosetron exhibits a binding affinity for the 5-HT3 receptor that is at least 30-fold higher than first-generation agents.[2][10] This contributes to its higher potency and sustained clinical effect at lower doses.
2. Duration of Action: The most striking difference is the plasma half-life. Palonosetron's half-life of approximately 40 hours starkly contrasts with the 3 to 9-hour half-lives of first-generation antagonists.[10][14] This prolonged duration of action is a primary reason for its superior efficacy in preventing delayed CINV.
3. Mechanism of Receptor Interaction: While first-generation antagonists like ondansetron and granisetron exhibit classic competitive, bimolecular binding, palonosetron displays a more complex interaction.[11][12] Studies have shown that palonosetron engages in allosteric binding and demonstrates positive cooperativity, meaning the binding of one molecule to an allosteric site increases the receptor's affinity for subsequent molecules at the primary binding site.[11][13] This unique mechanism contributes to a prolonged and robust inhibition of receptor function, which persists even after the drug has dissociated.[11] Furthermore, palonosetron has been shown to trigger the internalization of the 5-HT3 receptor, effectively removing it from the cell surface and further inhibiting signaling.[12][14]
Experimental Protocols
The pharmacodynamic properties of 5-HT3 antagonists are determined through a series of established in vitro and in vivo experiments.
Radioligand Competitive Binding Assay (for Binding Affinity, Ki)
This assay quantifies the affinity of a drug for a specific receptor by measuring how effectively it competes with a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of first and second-generation antagonists for the 5-HT3 receptor.
-
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK293 or COS-7) stably expressing human 5-HT3A receptors.[8]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope, typically [3H]granisetron.[8][15]
-
Test Compounds: Varying concentrations of unlabeled first-generation (ondansetron, granisetron) and second-generation (palonosetron) antagonists.
-
Assay Buffer: Appropriate physiological buffer (e.g., Tris-HCl).
-
-
Methodology:
-
Cell membranes expressing the 5-HT3 receptors are prepared and incubated in the assay buffer.
-
A fixed concentration of the radioligand ([3H]granisetron) is added to the incubation mixture.
-
Increasing concentrations of the unlabeled test antagonist are added to compete for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 120 minutes at 19°C to inhibit receptor endocytosis).[8]
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.
-
The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to the Ki using the Cheng-Prusoff equation.
-
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Palonosetron: a second generation 5-hydroxytryptamine 3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palonosetron vs. Ondansetron for Nausea: Important Differences and Potential Risks. [goodrx.com]
- 8. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Hydrodolasetron vs. Metoclopramide for Emesis Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of hydrodolasetron (the active metabolite of dolasetron) and metoclopramide in the prevention of nausea and vomiting, drawing upon experimental data from clinical trials.
Mechanism of Action at a Glance
This compound is a selective antagonist of the serotonin 5-HT3 receptor.[1][2] Chemotherapeutic agents and other emetogenic stimuli can cause the release of serotonin from enterochromaffin cells in the small intestine.[2] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the medulla.[2] this compound blocks these receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ), thus inhibiting the vomiting reflex.[1][2]
Metoclopramide's antiemetic effects are primarily due to its antagonism of dopamine D2 receptors in the CTZ.[3] It also has some weaker 5-HT3 receptor antagonist activity.[3] Additionally, metoclopramide has prokinetic effects, increasing gastrointestinal motility, which may contribute to its antiemetic properties.[3]
Signaling Pathway Overview
Caption: Signaling pathways for this compound and Metoclopramide in emesis.
Quantitative Efficacy Comparison
The following tables summarize the comparative efficacy of dolasetron (this compound) and metoclopramide in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Table 1: Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
| Efficacy Endpoint | Dolasetron (1.8 mg/kg IV) | Metoclopramide (7 mg/kg IV) | Study Population | Reference |
| Complete Response (No emesis) | 57% | 35% | Patients receiving high-dose cisplatin | [4] |
| Median Time to First Emetic Episode | >24.0 hours | 5.5 hours | Patients receiving high-dose cisplatin | [4] |
| "No Nausea" at 24 hours (VAS) | 50% | 33% | Patients receiving high-dose cisplatin | [4] |
Table 2: Efficacy in Preventing Postoperative Nausea and Vomiting (PONV)
| Efficacy Endpoint | Dolasetron (50 mg oral) | Metoclopramide (20 mg IV) | Study Population | Reference |
| Reduced Vomiting | Significantly greater reduction (p < 0.007) | - | Women undergoing hysterectomy | [5] |
| Reduced PONV Score | Significantly greater reduction (p < 0.02) | - | Women undergoing hysterectomy | [5] |
| Need for Rescue Antiemetic | Significantly lower (p < 0.04) | - | Women undergoing hysterectomy | [5] |
Experimental Protocols
The clinical trials cited in this guide generally followed a randomized, double-blind methodology. Below are representative experimental protocols.
Protocol for CINV Study (Adapted from Chevallier et al., 1997)
-
Study Design: A multicentre, double-blind, randomized trial.[4]
-
Patient Population: Chemotherapy-naive and non-naive cancer patients receiving high-dose (≥ 80 mg/m²) cisplatin-containing chemotherapy.[4]
-
Intervention:
-
Efficacy Evaluation:
-
Primary Endpoint: Complete response, defined as no emetic episodes and no use of escape antiemetic medication within 24 hours of chemotherapy.[4]
-
Secondary Endpoints: Time to first emetic episode, severity of nausea (assessed using a visual analogue scale - VAS), patient satisfaction (VAS), and investigator's global assessment of efficacy.[4]
-
-
Safety Evaluation: Physical examinations, clinical laboratory tests, vital signs, and electrocardiograms (ECGs) were monitored.[4]
Protocol for PONV Study (Adapted from Diemunsch et al., 2000)
-
Study Design: A randomized, placebo-controlled, double-blind trial.[5]
-
Patient Population: Women undergoing hysterectomy.[5]
-
Intervention:
-
Rescue Medication: 1.25 mg droperidol was administered intravenously if patients complained of retching, vomiting, or demanded an antiemetic.[5]
-
Efficacy Evaluation:
Experimental Workflow Diagram
Caption: A typical experimental workflow for a comparative antiemetic clinical trial.
Conclusion
Based on the available clinical trial data, this compound (administered as dolasetron) demonstrates superior efficacy compared to metoclopramide in the prevention of both chemotherapy-induced and postoperative nausea and vomiting.[4][5][6] Specifically, dolasetron was associated with higher complete response rates, a longer time to the first emetic episode, and better control of nausea in patients undergoing highly emetogenic chemotherapy.[4] In the postoperative setting, dolasetron was more effective at reducing vomiting and the overall PONV score, leading to a decreased need for rescue antiemetics compared to metoclopramide.[5] Furthermore, metoclopramide was associated with extrapyramidal symptoms in some patients, a side effect not observed with dolasetron in the cited study.[4] These findings suggest that for the patient populations studied, this compound offers a more effective and potentially better-tolerated option for the prevention of emesis.
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 3. Metoclopramide: An Antiemetic in Chemotherapy Induced Nausea and Vomiting [jscimedcentral.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Placebo-controlled comparison of dolasetron and metoclopramide in preventing postoperative nausea and vomiting in patients undergoing hysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Selectivity of Hydrodolasetron: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the binding selectivity of hydrodolasetron, the active metabolite of dolasetron, against other commonly used 5-HT3 receptor antagonists: ondansetron, granisetron, and palonosetron. The data presented is compiled from publicly available literature and aims to assist researchers in making informed decisions for preclinical and clinical studies.
Comparative Binding Affinity Data
The following table summarizes the available in vitro binding affinities (Ki in nM) of this compound and its comparators for the human 5-HT3 receptor and a panel of other receptors to assess their selectivity. It is important to note that dolasetron is rapidly converted to its active metabolite, this compound, which is responsible for the majority of its pharmacological activity[1][2][3]. While comprehensive off-target binding data for this compound is limited in the public domain, the available information for dolasetron and other 5-HT3 antagonists provides valuable insights into their selectivity profiles.
| Receptor | This compound (as Dolasetron) | Ondansetron | Granisetron | Palonosetron |
| 5-HT3 | ~30[4] | 1.9[5] | 0.1[5] | 0.04[4] |
| 5-HT1A | >10,000 | >10,000 | >10,000 | >10,000 |
| 5-HT1B | >10,000 | >1,000[5] | >10,000 | >10,000 |
| 5-HT1C | >10,000 | >1,000[5] | >10,000 | >10,000 |
| 5-HT2 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 | >10,000 | >10,000 |
| Adrenergic α1 | >10,000 | >1,000[5] | >10,000 | >10,000 |
| Adrenergic α2 | >10,000 | >10,000 | >10,000 | >10,000 |
| Histamine H1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 | >10,000 |
| μ-Opioid | >10,000 | >1,000[5] | >10,000 | >10,000 |
Note: A higher Ki value indicates lower binding affinity. Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
The binding affinity data presented in this guide is typically generated using in vitro radioligand binding assays. Below is a detailed methodology for a representative competitive binding assay used to determine the binding affinity of a test compound for the 5-HT3 receptor.
Radioligand Competition Binding Assay for 5-HT3 Receptor
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]granisetron or [3H]BRL 43694.
-
Test Compounds: this compound, ondansetron, granisetron, and palonosetron of known concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Filters: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a final volume of 250 µL.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 150 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which results in depolarization of the neuronal membrane and initiation of a downstream signaling cascade.
Caption: 5-HT3 Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical in vitro radioligand competition binding assay.
Caption: Radioligand Binding Assay Workflow
References
- 1. Lack of effect of aprepitant on this compound pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of dolasetron mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative receptor mapping of serotoninergic 5-HT3 and 5-HT4 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
A Comparative Review of the Safety Profiles of "Setron" Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of commonly used "setron" drugs, a class of 5-HT3 receptor antagonists. The information presented is supported by experimental data from clinical trials to aid in research, clinical development, and informed decision-making.
Introduction to "Setron" Drugs
The "setron" class of drugs, formally known as serotonin 5-HT3 receptor antagonists, are instrumental in managing nausea and vomiting, particularly in patients undergoing chemotherapy and surgery. By selectively blocking the action of serotonin at the 5-HT3 receptors located in the central and peripheral nervous systems, these drugs effectively mitigate the emetic reflex. While their efficacy is well-established, their safety profiles, especially concerning cardiovascular events, warrant a detailed comparative analysis. This guide focuses on the safety of four prominent setrons: ondansetron, granisetron, palonosetron, and dolasetron.
Comparative Safety Analysis
The safety of setron drugs is a critical consideration in their clinical application. While generally well-tolerated, there are notable differences in their adverse effect profiles.
Cardiovascular Safety: A primary concern with 5-HT3 receptor antagonists is their potential to cause cardiac arrhythmias, specifically QTc interval prolongation.[1][2] A network meta-analysis of 120 studies involving 27,787 patients found that granisetron, when administered with dexamethasone, was associated with a significantly higher risk of arrhythmia compared to placebo and other setrons like ondansetron and dolasetron.[1][2][3][4] Another systematic review and network meta-analysis focusing on chemotherapy patients (299 studies, 58,412 patients) found that dolasetron plus dexamethasone posed a significantly greater risk of QTc prolongation compared to ondansetron with dexamethasone.[5] In contrast, palonosetron has not been shown to cause clinically significant QT prolongation.[6]
Common Adverse Events: The most frequently reported adverse effects across the class include headache, constipation, and dizziness. Comparative studies have shown variations in the incidence of these side effects. For instance, some studies suggest that headache is more common with ondansetron compared to granisetron and palonosetron.[7] Similarly, the incidence of constipation has been reported to be higher with ondansetron in some head-to-head trials.[8] Palonosetron has demonstrated a favorable safety profile with a lower incidence of some adverse events compared to older setrons in several studies.[9][10][11]
Quantitative Data on Adverse Events
The following table summarizes the incidence of common adverse events reported in comparative clinical trials of ondansetron, granisetron, and palonosetron. Data is presented as the percentage of patients experiencing the event. It is important to note that incidences can vary based on the patient population, clinical setting (chemotherapy-induced vs. postoperative nausea and vomiting), and drug dosage.
| Adverse Event | Ondansetron (%) | Granisetron (%) | Palonosetron (%) | Citation(s) |
| Headache | 10.1 - 21 | 14.6 | 6.9 - 8.5 | |
| Constipation | 7 | - | - | |
| Dizziness | - | - | - | |
| Arrhythmia | - | Increased risk with dexamethasone | - | [1][2][3][4] |
| QTc Prolongation | Risk present | - | No clinically significant prolongation | [5][6] |
Experimental Protocols
Assessment of QTc Interval Prolongation
The evaluation of a drug's potential to prolong the QT/QTc interval is a critical component of its safety assessment, guided by regulatory documents such as the ICH E14 guideline.[12] A "thorough QT/QTc study" is a dedicated clinical trial designed to assess this risk.
Study Design:
-
Objective: To determine the effect of the investigational drug on the QTc interval.
-
Population: Typically healthy volunteers to minimize confounding factors.
-
Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel study design is often employed.
-
Controls:
-
Placebo: To control for baseline and time-related changes in the QTc interval.
-
Positive Control: A drug with a known QTc-prolonging effect (e.g., moxifloxacin) to establish the study's sensitivity to detect such an effect.
-
-
Dosage: Therapeutic and supratherapeutic doses of the investigational drug are tested to evaluate the dose-response relationship.
-
ECG Monitoring:
-
Digital 12-lead electrocardiograms (ECGs) are recorded at baseline and at multiple time points after drug administration, corresponding to the expected peak plasma concentration (Cmax) and other relevant time points in the pharmacokinetic profile.
-
Centralized ECG reading by a core laboratory is employed to ensure consistency and minimize variability.
-
-
Data Analysis:
-
The primary endpoint is the time-matched, baseline- and placebo-subtracted change in the QTc interval (ΔΔQTc).
-
The relationship between drug concentration and QTc interval change is also analyzed (exposure-response modeling).
-
A predefined threshold of regulatory concern is typically an upper bound of the 95% confidence interval for the mean ΔΔQTc of 10 ms.[12]
-
Comparative Safety Assessment in a Randomized Controlled Trial
The following provides a representative protocol for a clinical trial comparing the safety of two or more setron drugs.
Study Design:
-
Objective: To compare the safety and tolerability of Drug A versus Drug B (and Drug C) in the prevention of chemotherapy-induced or postoperative nausea and vomiting.
-
Population: Adult patients scheduled to receive moderately or highly emetogenic chemotherapy or undergoing a surgical procedure with a high risk of postoperative nausea and vomiting.
-
Design: A multicenter, randomized, double-blind, active-comparator trial.
-
Randomization: Patients are randomly assigned to receive one of the study drugs.
-
Intervention:
-
Group A: Intravenous administration of a standard dose of Drug A prior to chemotherapy or induction of anesthesia.
-
Group B: Intravenous administration of a standard dose of Drug B prior to chemotherapy or induction of anesthesia.
-
(Optional) Group C: Intravenous administration of a standard dose of Drug C.
-
-
Safety Assessments:
-
Adverse Events (AEs): All AEs are recorded at each study visit, including their severity, duration, and relationship to the study drug.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals.
-
Electrocardiograms (ECGs): 12-lead ECGs are performed at baseline and at specified time points post-dose to monitor for changes in cardiac parameters, including the QTc interval.
-
Laboratory Tests: Standard hematology and clinical chemistry panels are assessed at baseline and at the end of the study.
-
-
Data Analysis:
-
The incidence of all AEs, serious AEs, and AEs leading to discontinuation are compared between the treatment groups.
-
Changes from baseline in vital signs, ECG parameters, and laboratory values are analyzed and compared.
-
Statistical tests, such as the Chi-square test or Fisher's exact test for categorical variables and t-tests or ANOVA for continuous variables, are used to determine the statistical significance of any observed differences.[13]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: 5-HT3 receptor activation by serotonin leads to an influx of calcium ions, triggering a downstream signaling cascade involving CaMKII and ERK1/2, ultimately resulting in emesis.[14][15][16]
Caption: A generalized workflow for assessing drug safety in a clinical trial, from initial planning and risk assessment to data analysis and final reporting, following ICH guidelines.[1][8][12][17][18][19][20][21][22][23]
References
- 1. ICH E1 Clinical Safety for Drugs used in Long-Term Treatment - ECA Academy [gmp-compliance.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Comparative safety and effectiveness of serotonin receptor antagonists in patients undergoing chemotherapy: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. clinicaltrialrisk.org [clinicaltrialrisk.org]
- 9. Palonosetron, Ondansetron, and Granisetron for antiemetic prophylaxis of postoperative nausea and vomiting - A comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Official web site : ICH [ich.org]
- 13. aimdrjournal.com [aimdrjournal.com]
- 14. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. L-type calcium channels contribute to 5-HT3-receptor-evoked CaMKIIα and ERK activation and induction of emesis in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH E1 Population exposure: the extent of population exposure to assess clinical safety - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH: efficacy | European Medicines Agency (EMA) [ema.europa.eu]
- 19. people.duke.edu [people.duke.edu]
- 20. caretotranslate.com [caretotranslate.com]
- 21. How to conduct a clinical trial risk assessment | Clinical Trials Hub [clinicaltrialshub.htq.org.au]
- 22. UUSOP-14: Clinical Trial Safety Assessment and Reporting - Research Quality and Compliance - The University of Utah [qualitycompliance.research.utah.edu]
- 23. The automation of clinical trial serious adverse event reporting workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Hydrodolasetron and its Parent Drug, Dolasetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of hydrodolasetron, the active metabolite of dolasetron, and its parent drug. The information presented herein is supported by pharmacokinetic data and established experimental methodologies to assist researchers in understanding the disposition of these compounds.
Executive Summary
Dolasetron undergoes rapid and extensive presystemic metabolism to its pharmacologically active metabolite, this compound. This conversion is so efficient that the parent drug, dolasetron, has a remarkably short half-life of less than 10 minutes in plasma and is often undetectable after administration. In stark contrast, this compound is significantly more stable, with a plasma half-life of approximately 7 to 8 hours. This profound difference in metabolic stability is a critical factor in the pharmacokinetic profile and therapeutic action of dolasetron, as the clinical effects are primarily attributable to this compound. The metabolic pathway involves an initial, rapid reduction of dolasetron by carbonyl reductase, followed by a much slower, cytochrome P450-mediated oxidation of this compound.
Data Presentation: In Vivo Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters that highlight the disparity in metabolic stability between dolasetron and this compound.
| Parameter | Dolasetron | This compound | Reference |
| Plasma Half-life (t½) | < 10 minutes | ~7-8 hours | [1][2] |
| Primary Metabolizing Enzyme(s) | Carbonyl Reductase | CYP2D6, CYP3A4 | [3][4] |
| Bioavailability (Oral) | Parent drug rarely detected in plasma | ~75% (as this compound) | [4] |
Metabolic Pathways and Experimental Workflows
The metabolic conversion of dolasetron to this compound and its subsequent metabolism are well-characterized processes. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing metabolic stability.
Experimental Protocols
The following is a generalized protocol for determining the in vitro metabolic stability of a compound using human liver microsomes. This method is widely used in drug discovery to assess the intrinsic clearance of new chemical entities.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of dolasetron and this compound in human liver microsomes.
Materials:
-
Dolasetron and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of dolasetron and this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound (dolasetron or this compound) to the potassium phosphate buffer to achieve the final desired concentration (typically 1 µM).
-
Add the diluted human liver microsome suspension to the wells containing the test compound.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding an equal volume of cold acetonitrile containing an internal standard. The "0" time point sample is typically taken immediately after the addition of NADPH.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (dolasetron or this compound) at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula that takes into account the protein concentration and incubation volume.
-
Discussion of Metabolic Pathways
The metabolic fate of dolasetron is a clear example of a prodrug strategy, where a rapidly metabolized parent compound is converted to a more stable and active metabolite.
-
Dolasetron Metabolism: The primary and very rapid metabolic step for dolasetron is the reduction of its ketone moiety to a secondary alcohol, forming this compound. This reaction is catalyzed by the ubiquitous enzyme carbonyl reductase.[3] The high efficiency of this enzyme is the reason for dolasetron's extremely short in vivo half-life.
-
This compound Metabolism: this compound, being the active therapeutic agent, undergoes a much slower metabolic clearance. Its metabolism is primarily mediated by the cytochrome P450 enzyme system in the liver.[4] Specifically, studies have identified CYP2D6 and CYP3A4 as the key enzymes responsible for the hydroxylation and N-oxidation of this compound.[5] This slower, CYP-mediated metabolism results in the significantly longer half-life of this compound compared to its parent drug.
Conclusion
The metabolic stability of this compound is substantially greater than that of its parent drug, dolasetron. Dolasetron is a highly unstable compound in vivo, with a half-life of less than 10 minutes, due to its rapid conversion to this compound by carbonyl reductase. This compound, the active metabolite, is much more metabolically stable, with a half-life of approximately 7-8 hours, and is cleared more slowly through the action of CYP2D6 and CYP3A4. This significant difference in metabolic stability is a defining characteristic of dolasetron's pharmacology and underscores the importance of this compound as the primary contributor to the drug's antiemetic effects. Researchers and drug development professionals should consider this compound as the principal analyte in pharmacokinetic and pharmacodynamic studies of dolasetron.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonyl reduction of naltrexone and dolasetron by oxidoreductases isolated from human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Hydrodolasetron
The proper disposal of hydrodolasetron, a selective serotonin 5-HT3 receptor antagonist, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and prevents the contamination of ecosystems. This document outlines the essential procedures for the safe handling and disposal of this compound in a research and development setting.
This compound Disposal Procedures at a Glance
For quick reference, the following table summarizes the key aspects of this compound waste management.
| Waste Stream | Recommended Disposal Method | Key Precautions |
| Unused or Expired this compound | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][2] | Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1] |
| Contaminated Labware (e.g., glassware, plasticware) | Collect and arrange for disposal through a licensed waste disposal company.[1][3] | Wear suitable protective clothing, including chemical-impermeable gloves.[1] |
| Empty Containers | Triple-rinse (or equivalent) and offer for recycling or reconditioning.[1] Alternatively, puncture to render unusable and dispose of in a sanitary landfill.[1] | Ensure containers are fully emptied to the extent possible. |
| Contaminated Packaging Materials (Combustible) | Controlled incineration with flue gas scrubbing is a possible disposal route.[1] | Segregate from other waste streams. |
| Spill Residue | Collect with absorbent material, place in a suitable, closed container for disposal.[1] | Avoid dust formation and use spark-proof tools if a solvent was used.[1] |
Procedural Guidance for Safe Disposal
The following step-by-step protocols are designed to guide laboratory personnel in the safe management of this compound waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area.[1]
-
Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1][3]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[3]
2. Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and closed container for this compound waste.[1]
-
Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain the spill to prevent it from entering drains.[1]
-
Collect the spilled material using spark-proof tools and place it in the designated waste container for disposal.[1]
-
Promptly dispose of the adhered or collected material in accordance with appropriate laws and regulations.[1]
4. Final Disposal:
-
The primary and recommended method for the final disposal of this compound is through a licensed and professional waste disposal company.[1][3]
-
This typically involves controlled incineration with flue gas scrubbing to ensure complete destruction of the compound and to prevent environmental release.[1][2]
-
Crucially, do not discharge this compound or its waste into sewer systems. [1]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposition.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Hydrodolasetron
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory professionals engaged in research and development involving Hydrodolasetron. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.
This compound, the active metabolite of Dolasetron, requires careful handling due to its potential for causing irritation and other health effects upon exposure. While not classified as a hazardous substance, it may be harmful if inhaled, ingested, or absorbed through the skin.[1] The following procedures outline the necessary personal protective equipment (PPE), operational plans, and disposal methods to minimize risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-rated gloves- Laboratory coat or gown |
| Handling Intact Oral or Ready-to-Use Dosage Forms | - Single pair of chemotherapy-rated gloves |
| Compounding, Weighing, or Manipulating Powder | - Double pair of chemotherapy-rated gloves- Disposable, low-permeability gown- Eye protection (safety glasses with side shields or goggles)- A fit-tested N95 respirator should be used to protect against airborne particles. |
| Administering Injections (IM/SC/IV) | - Double pair of chemotherapy-rated gloves- Disposable, low-permeability gown- Face shield and mask combination |
| Handling Waste and Cleaning Spills | - Double pair of chemotherapy-rated gloves- Disposable, low-permeability gown- Eye protection (goggles or face shield)- A fit-tested N95 respirator may be required for large spills involving powder. |
Note: Gloves should be powder-free and comply with ASTM standard D-6978. Gowns should be disposable and close in the back.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Wear a single pair of chemotherapy-rated gloves and a lab coat.
-
Store the compound in a designated, well-ventilated, and access-restricted area.
-
Keep in a suitable, closed container.[1]
2. Preparation and Handling:
-
All manipulations of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Don the appropriate PPE as outlined in the table above before beginning any work.
-
When handling, avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
-
Spills: For small spills, wear appropriate PPE, gently cover the spill with absorbent material, and clean the area with a suitable decontamination solution. For large spills, evacuate the area and follow institutional emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused or Expired this compound: Dispose of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations. This typically involves incineration by an approved environmental management vendor.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and any other items that have come into contact with this compound should be considered trace chemotherapy waste.
-
Waste Containers: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
